Technical Documentation Center

2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride
  • CAS: 1082735-89-4

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Pharmacokinetic Profiling of Piperidin-4-ylamino Acetic Acid Derivatives

An In-Depth Technical Guide Executive Summary The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure for its prevalence in a vast number of pharmaceuticals and natura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure for its prevalence in a vast number of pharmaceuticals and natural products.[1][2][3] Its inherent structural and physicochemical properties—such as chemical stability, conformational flexibility, and the ability to modulate lipophilicity and basicity—make it a highly versatile framework for drug design.[1] This guide focuses on a specific, promising subclass: piperidin-4-ylamino acetic acid derivatives. This motif, which combines a basic nitrogen center with an acidic carboxyl group, presents unique opportunities and challenges in drug development, particularly concerning its pharmacokinetic (PK) profile.

This document serves as a technical guide for researchers, medicinal chemists, and drug development professionals. It provides a strategic framework for the comprehensive pharmacokinetic characterization of this compound class, from early in vitro screening to preclinical in vivo studies. We will delve into the core principles of Absorption, Distribution, Metabolism, and Excretion (ADME), detail field-proven experimental protocols, and explore the critical structure-pharmacokinetic relationships (SPKR) that guide successful lead optimization. The objective is not merely to list assays, but to provide the scientific rationale behind their selection and execution, enabling teams to de-risk candidates, make informed decisions, and ultimately accelerate the journey from discovery to clinical development.

The Piperidin-4-ylamino Acetic Acid Scaffold: A Privileged Motif

The piperidine ring is a six-membered nitrogen-containing heterocycle that enhances druggability by improving ADME properties, often with reduced toxicity.[1] The addition of an amino acetic acid moiety at the 4-position creates a zwitterionic-capable structure that can mimic endogenous amino acids, interact with specific biological targets, and modulate physicochemical properties critical for absorption and distribution.

However, this structural arrangement also introduces specific pharmacokinetic challenges. The interplay between the basic piperidine nitrogen and the acidic carboxyl group dictates the molecule's charge state at different physiological pH values, profoundly impacting its solubility, membrane permeability, and potential for interactions with drug transporters. A thorough understanding and early characterization of these properties are therefore not just recommended, but essential for project success.

Core ADME Principles for Piperidine Derivatives

A compound's journey through the body is governed by its ADME properties. For piperidin-4-ylamino acetic acid derivatives, several key considerations stand out.

  • Absorption: Oral bioavailability is often a primary goal. It is largely determined by a compound's aqueous solubility and its ability to permeate the intestinal epithelium.[4] For this class of compounds, poor solubility can be a significant hurdle.[4] Furthermore, the charged nature of these molecules may limit passive diffusion, making them potential substrates for uptake or efflux transporters like P-glycoprotein (P-gp), which can actively pump them out of intestinal cells, reducing absorption.[4]

  • Distribution: Once absorbed, a drug distributes throughout the body. Key parameters include plasma protein binding (PPB) and the volume of distribution (Vd). High PPB can limit the amount of free drug available to interact with its target. The polarity imparted by the amino acetic acid group may limit distribution into certain tissues, such as the central nervous system, unless specific transporters are involved.

  • Metabolism: The piperidine ring is susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[4] Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring itself.[1][5] These metabolic "soft spots" can lead to rapid clearance and low in vivo exposure.[4] Identifying and mitigating these liabilities through structural modification is a central task of lead optimization.[6]

  • Excretion: The parent drug and its metabolites are ultimately removed from the body, typically via the kidneys (renal excretion) or in the feces after biliary excretion. The physicochemical properties of the derivatives, particularly their polarity and charge, will influence the dominant excretion pathway.

The following diagram illustrates the primary barriers to successful oral drug delivery, which form the basis of our experimental investigation.

G Dissolution Drug Dissolution (Solubility) Absorption Intestinal Absorption (Permeability) Dissolution->Absorption Prerequisite Metabolism_Gut Gut Wall Metabolism (First-Pass) Absorption->Metabolism_Gut To Portal Vein Systemic_Circulation Systemic Circulation (Bioavailability) Absorption->Systemic_Circulation Metabolism_Liver Hepatic Metabolism (First-Pass) Metabolism_Gut->Metabolism_Liver Metabolism_Liver->Systemic_Circulation Drug that survives

Caption: Key factors influencing oral bioavailability.

A Step-by-Step Guide to In Vitro Pharmacokinetic Profiling

A tiered, systematic approach to in vitro profiling is critical for efficiently generating decision-driving data.[7][8] The goal is to identify and address potential liabilities early, using higher-throughput assays in the initial stages and more complex, mechanistic studies during lead optimization.

The following diagram outlines a typical in vitro ADME screening cascade.

ADME_Workflow cluster_early Early Screening (Hit-to-Lead) cluster_lo Lead Optimization cluster_candidate Candidate Selection Solubility Kinetic Solubility Permeability Caco-2 / PAMPA (Permeability & Efflux) Solubility->Permeability LogD LogD @ pH 7.4 LogD->Permeability Metabolic_Stab Microsomal Stability (HLM, MLM) Hepatocyte_Stab Hepatocyte Stability (Intrinsic Clearance) Metabolic_Stab->Hepatocyte_Stab PPB Plasma Protein Binding Permeability->PPB Transporter Transporter Studies (P-gp, BCRP, etc.) Permeability->Transporter Met_ID Metabolite ID Hepatocyte_Stab->Met_ID CYP_Inhibition CYP Inhibition Screen (e.g., 3A4, 2D6) PPB->CYP_Inhibition Reaction_Pheno Reaction Phenotyping CYP_Inhibition->Reaction_Pheno

Caption: A tiered workflow for in vitro ADME profiling.

Physicochemical Properties

These fundamental properties underpin all other ADME characteristics.[7]

Experimental Protocol: Kinetic Solubility Assay

  • Rationale: To determine the solubility of a compound from a solid state in an aqueous buffer. Poor solubility is a primary cause of low absorption and can lead to unreliable data in other biological assays.[7]

  • Methodology:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

    • Add a small volume of the stock solution to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (≤1%).

    • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

    • Filter the samples to remove precipitated compound using a filter plate.

    • Quantify the concentration of the compound remaining in the filtrate using LC-MS/MS analysis against a standard curve.

  • Data Interpretation: Solubility is reported in µM or µg/mL. Values >100 µM are generally considered high, while values <10 µM may indicate a potential liability.

Absorption & Permeability Assessment

Experimental Protocol: Caco-2 Permeability Assay

  • Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. It is the gold standard in vitro model for predicting intestinal drug absorption and identifying substrates of efflux transporters like P-gp.[4][9]

  • Methodology:

    • Cell Culture: Seed Caco-2 cells onto permeable Transwell® filter inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

    • Monolayer Integrity: Verify the integrity of the cell monolayer before each experiment by measuring the transepithelial electrical resistance (TEER).

    • Permeability Measurement:

      • A-to-B (Apical to Basolateral): Add the test compound to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (lower) chamber. This mimics absorption from the gut into the bloodstream.

      • B-to-A (Basolateral to Apical): Add the test compound to the basolateral chamber and sample from the apical chamber. This direction measures active efflux.

    • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

  • Data Interpretation:

    • Papp (A-to-B): >10 x 10⁻⁶ cm/s suggests high permeability; <2 x 10⁻⁶ cm/s suggests low permeability.

    • Efflux Ratio (ER): An ER > 2 suggests the compound is a substrate for active efflux, which can be a significant barrier to oral absorption.[4]

Metabolic Stability Evaluation

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

  • Rationale: To assess a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs) present in liver microsomes. This is a rapid and cost-effective way to estimate hepatic clearance.[10]

  • Methodology:

    • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes and the test compound in a phosphate buffer.

    • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (the cofactor for CYP enzymes).

    • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural log of the percent remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) in µL/min/mg protein.

  • Data Interpretation: A short half-life (<15 minutes) or high clearance suggests the compound is rapidly metabolized and may have poor in vivo stability.[6]

From In Vitro to In Vivo: Preclinical Pharmacokinetic Studies

While in vitro assays are invaluable for screening, an in vivo study is required to understand how these properties integrate in a whole organism.[11] A rodent PK study is a standard preclinical experiment.

Experimental Protocol: Rat Pharmacokinetic Study

  • Rationale: To determine key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability) following intravenous (IV) and oral (PO) administration. The IV dose provides a baseline for systemic clearance, while the PO dose assesses oral absorption.

  • Methodology:

    • Animal Model: Use male Sprague-Dawley rats (typically 2-3 per group).

    • Dosing:

      • IV Group: Administer the compound as a bolus dose (e.g., 1-2 mg/kg) via the tail vein.

      • PO Group: Administer the compound by oral gavage (e.g., 5-10 mg/kg).

    • Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Plasma Preparation: Process blood samples to obtain plasma.

    • Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

The following table presents hypothetical but representative PK data for a series of piperidin-4-ylamino acetic acid derivatives, illustrating how structural modifications can impact the in vivo profile. This data is modeled on findings for structurally related compounds and general medicinal chemistry principles.[4][12]

CompoundModificationCL (mL/min/kg)Vd (L/kg)t½ (h)Oral Bioavailability (F%)
Parent-01 Unsubstituted455.01.315%
Analog-02 Add F to piperidine ring254.82.235%
Analog-03 Add Me to block metabolism184.52.950%
Analog-04 Esterify acetic acid (Prodrug)206.53.772%

Interpretation of Hypothetical Data:

  • Parent-01: Exhibits high clearance and low oral bioavailability, likely due to rapid first-pass metabolism.[4]

  • Analog-02: Fluorination of the piperidine ring, a common strategy to block sites of metabolism, reduces clearance and improves bioavailability.[6]

  • Analog-03: Strategic methylation can also shield metabolically labile positions, further improving the pharmacokinetic profile.

  • Analog-04: Converting the carboxylic acid to an ester creates a more lipophilic prodrug. This can enhance permeability and mask the polar group during absorption, leading to a significant improvement in oral bioavailability. The ester is then cleaved in vivo to release the active parent drug.

Conclusion

The successful development of piperidin-4-ylamino acetic acid derivatives requires a proactive and integrated approach to pharmacokinetic profiling. By understanding the core ADME principles and employing a systematic cascade of in vitro and in vivo experiments, research teams can effectively identify and mitigate potential liabilities. The interplay between solubility, permeability, and metabolism is particularly critical for this chemical class. The strategic use of this data to establish clear structure-pharmacokinetic relationships is the key to optimizing molecular design, reducing downstream risk, and ultimately delivering safe and efficacious drug candidates.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. WuXi AppTec.
  • In Vitro ADME. WuXi AppTec Lab Testing Division.
  • In Vitro ADME Assays and Services.
  • In vitro ADME drug discovery services. Symeres.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing).
  • Technical Support Center: Optimizing In Vivo Studies with Novel Pyrazine-Piperidine Deriv
  • Technical Support Center: Enhancing Piperidine Moiety Bioavailability. Benchchem.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC.
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid deriv
  • Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA). PubMed.

Sources

Exploratory

in vitro stability of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride

Whitepaper: Stability Dynamics and In Vitro Profiling of 2-[(Piperidin-4-yl)amino]acetic Acid Dihydrochloride Executive Overview In modern drug discovery, bifunctional building blocks are the architectural foundation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Stability Dynamics and In Vitro Profiling of 2-[(Piperidin-4-yl)amino]acetic Acid Dihydrochloride

Executive Overview

In modern drug discovery, bifunctional building blocks are the architectural foundation of peptidomimetics, PROTAC linkers, and targeted small-molecule therapeutics. Among these, 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride (CAS: 1082735-89-4) stands out due to its dual-amine functionality and carboxylic acid moiety[1]. However, successfully advancing compounds containing this fragment requires a rigorous understanding of its physicochemical behavior.

As a Senior Application Scientist, I frequently observe that stability failures in early-stage screening are rarely due to intrinsic molecular flaws, but rather a misunderstanding of the compound's salt form and microenvironment. This guide synthesizes field-proven insights to establish a robust, self-validating framework for evaluating the in vitro stability of this specific dihydrochloride salt[2].

Physicochemical Profiling & Structural Causality

To predict how 2-[(Piperidin-4-yl)amino]acetic acid will behave in biological matrices, we must first deconstruct its structural causality.

  • The Dihydrochloride Salt Artifact: The compound is commercially supplied as a dihydrochloride salt to ensure exceptional solid-state stability and rapid aqueous dissolution[2]. However, this introduces a critical experimental hazard: acidification. When dissolved, the salt releases two equivalents of hydrochloric acid (HCl). If introduced into unbuffered or weakly buffered in vitro assays, this will crash the local pH, potentially precipitating co-incubated proteins or artificially denaturing metabolic enzymes[3][4].

  • Zwitterionic Dynamics: At a physiological pH of 7.4, the carboxylic acid (pKa ~2.5) is deprotonated, while both the piperidine nitrogen (pKa ~10.5) and the exocyclic secondary amine (pKa ~8.5) remain largely protonated. This zwitterionic state renders the molecule highly polar (low LogD). While this limits passive membrane permeability, it guarantees robust solubility in aqueous stability assays without the need for high concentrations of DMSO.

  • Intrinsic Chemical Resilience: Unlike esters or amides, which are highly susceptible to hydrolysis, the carbon-nitrogen and carbon-carbon bonds in this molecule are exceptionally stable in aqueous environments[5]. The primary chemical vulnerability lies in the oxidative degradation of the secondary amines, which can form N-oxides under extreme oxidative stress[6].

MetabolicPathways Parent 2-[(Piperidin-4-yl)amino] acetic acid NOx_Path N-Oxidation (CYP/FMO) Parent->NOx_Path Dealk_Path N-Dealkylation (CYP450) Parent->Dealk_Path NOx_Met N-Oxide Metabolite NOx_Path->NOx_Met Dealk_Met Piperidin-4-amine + Glyoxylic Acid Dealk_Path->Dealk_Met

Predicted Phase I metabolic degradation pathways for the secondary amine moieties.

In Vitro Stability Profiles

Based on its structural features, the in vitro stability profile of this compound across different biological matrices is highly predictable.

  • Aqueous & Buffer Stability: The absence of hydrolyzable functional groups ensures that the compound is highly stable in standard phosphate-buffered saline (PBS) at pH 7.4. Degradation in buffer is negligible over 48 hours at 37°C[5].

  • Plasma Stability: Plasma contains high concentrations of esterases (e.g., butyrylcholinesterase) and amidases. Because this compound lacks ester and amide linkages, it exhibits near-complete stability in human, rat, and mouse plasma matrices.

  • Hepatic Microsomal Stability (HLM/RLM): The primary route of in vitro clearance is Phase I metabolism mediated by Cytochrome P450 (CYP) enzymes. The secondary amines are susceptible to N-dealkylation and N-oxidation, making microsomal stability the most critical assay for this compound[6][7].

Quantitative Data Summary

Table 1: Physicochemical & Expected Stability Metrics

ParameterValue / ExpectationMechanistic Rationale
Molecular Weight 231.12 g/mol (Salt)Dihydrochloride salt form[2].
Aqueous Stability (pH 7.4) t1/2​ > 48 hoursLack of hydrolyzable ester/amide bonds[5].
Plasma Stability Remaining > 95% at 4hInsusceptible to plasma esterases/amidases.
Microsomal Stability (HLM) Moderate ClearanceVulnerable to CYP-mediated N-dealkylation[7].
Primary Risk Factor pH Artifacts2x HCl release requires >50 mM buffer[4].

Self-Validating Experimental Protocols

To generate trustworthy data, protocols must be self-validating. This means incorporating internal controls that prove the assay system was functioning correctly, regardless of the test compound's outcome.

Protocol: Liver Microsomal Stability Assay (Phase I)

Causality Focus: We utilize 50 mM potassium phosphate buffer to neutralize the acidic dihydrochloride salt. A minus-NADPH control is mandatory to differentiate between enzymatic CYP metabolism and chemical instability[3][7].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride in 100% DMSO.

  • Buffer Neutralization: Dilute the stock to 100 µM in 50 mM potassium phosphate buffer (pH 7.4). Causality: This step is critical. The 50 mM buffer capacity absorbs the HCl equivalents released by the salt, preventing the localized denaturation of CYP enzymes.

  • Matrix Setup: In a 96-well plate, combine 1 mg/mL human liver microsomes (HLM) and 1 µM of the test compound (final concentrations) in the phosphate buffer.

  • Self-Validation Controls:

    • Positive Control: Include Verapamil (1 µM) to validate that the microsomes are metabolically active.

    • Negative Control: Include a well with the test compound but lacking NADPH to rule out chemical degradation.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile simultaneously precipitates microsomal proteins and denatures CYP enzymes, instantly and permanently halting metabolism for accurate time-point capture.

  • Processing: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS quantification operating in Multiple Reaction Monitoring (MRM) mode[7].

Workflow Step1 Stock Prep (10 mM) Caution: Acidic Salt Step2 Buffer Dilution 50 mM Phosphate pH 7.4 Step1->Step2 Step3 Incubation (37°C) HLM/RLM + NADPH Step2->Step3 Step4 Quench Cold Acetonitrile (1:3) Step3->Step4 Step5 LC-MS/MS Analysis MRM Mode Step4->Step5

Self-validating experimental workflow for in vitro microsomal stability assessment.

Table 2: Assay Acceptance Criteria for Self-Validation

Control TypeExpected OutcomeFailure Implication
Verapamil (Positive) Rapid clearance ( t1/2​ < 15 min)Microsomes are inactive or NADPH is degraded.
Minus-NADPH (Negative) No clearance (Remaining > 95%)Compound is chemically unstable in buffer.
Test Compound Log-linear declineValid intrinsic clearance ( CLint​ ) calculation.

Conclusion

Evaluating the requires looking beyond the basic 2D structure. By accounting for the acidifying nature of its salt form and the specific vulnerabilities of its secondary amines, researchers can avoid false-positive instability readouts. Implementing the self-validating microsomal protocol outlined above ensures that any observed degradation is a true reflection of the compound's metabolic fate, empowering higher-confidence decisions in lead optimization.

References

  • 1. nextsds.com.

  • 2. sapphirebioscience.com. 3.3. nih.gov. 4.6. acs.org. 5.7. researchgate.net.

  • 4. benchchem.com. 7.5. acs.org.

Sources

Foundational

Spectroscopic Characterization of N-(Piperidin-4-yl)glycine Dihydrochloride: A Comprehensive Technical Guide

Executive Summary N-(piperidin-4-yl)glycine dihydrochloride (C₇H₁₄N₂O₂ · 2HCl) is a highly versatile bifunctional building block extensively utilized in the synthesis of peptidomimetics, factor Xa antagonists, and GlyT1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(piperidin-4-yl)glycine dihydrochloride (C₇H₁₄N₂O₂ · 2HCl) is a highly versatile bifunctional building block extensively utilized in the synthesis of peptidomimetics, factor Xa antagonists, and GlyT1 inhibitors. Due to its zwitterionic potential and the presence of two basic nitrogen centers, the compound is stabilized as a dihydrochloride salt. Rigorous spectroscopic characterization—spanning Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS)—is critical to confirm not only its atomic connectivity but also its protonation state and purity. This whitepaper provides an authoritative, self-validating analytical framework for the complete structural elucidation of this compound.

Structural Dynamics & Causality in Characterization

The spectroscopic behavior of N-(piperidin-4-yl)glycine dihydrochloride is fundamentally dictated by its salt form. The free base contains a secondary piperidine amine (pKa ~10.5), a secondary acyclic amine (pKa ~8.5), and a carboxylic acid (pKa ~2.3). In the dihydrochloride state, both nitrogen atoms are fully protonated (forming an ammonium and a piperidinium cation), and the low pH environment suppresses the ionization of the carboxylic acid, maintaining it in the protonated –COOH state rather than the carboxylate –COO⁻ form.

This protonation cascade has profound causal effects on the analytical data:

  • NMR Deshielding: The positive charges on the nitrogen atoms strongly deshield adjacent aliphatic protons, shifting them significantly downfield compared to the free base[1].

  • FTIR Vibrational Shifts: The protonated carboxylic acid exhibits a distinct C=O stretch that is easily differentiated from a zwitterionic carboxylate[2].

  • Solubility: The dicationic nature renders the compound highly soluble in polar solvents like D₂O, which is the solvent of choice for NMR to avoid the massive signal interference of exchangeable protons (NH₂⁺, COOH) found in aprotic NMR solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To achieve an unambiguous assignment of the molecular scaffold, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques is required. The protocol is designed to be self-validating: the spin systems identified in the 1D spectra are cross-verified by the through-bond correlations in the 2D spectra[1].

Spectral Assignments & Causality

In D₂O, the ¹H NMR spectrum is characterized by the downfield shift of the protons adjacent to the protonated amines. The C4 proton of the piperidine ring (axial/equatorial averaged multiplet) and the CH₂ of the glycine moiety appear as the most deshielded aliphatic signals. The ¹³C NMR spectrum will show the carbonyl carbon at approximately 170 ppm, which is diagnostic of a protonated carboxylic acid; a carboxylate anion would typically resonate further downfield near 175-180 ppm.

NMR_Workflow A 1D 1H & 13C NMR (Initial Scan) B COSY (H-H Connectivity) A->B Identify Spin Systems C HSQC (C-H Direct Bonds) A->C Assign C-H Pairs D HMBC (Long-Range C-H) B->D Link Piperidine to Glycine C->D E Unambiguous Assignment D->E Final Validation

Workflow for the unambiguous 2D NMR resonance assignment of the compound.

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15-20 mg of the dihydrochloride salt in 0.6 mL of D₂O (99.9% D). The high polarity of the salt ensures rapid dissolution.

  • Standardization: Use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or the residual HDO peak (~4.79 ppm at 25 °C) as the internal reference.

  • 1D Acquisition: Acquire the ¹H spectrum (minimum 16 scans, relaxation delay 2s) and the ¹³C spectrum (minimum 512 scans, relaxation delay 2s, with proton decoupling).

  • 2D Acquisition: Acquire gradient-selected COSY and HSQC to map the piperidine ring spin system. Acquire HMBC to validate the linkage between the piperidine C4, the glycine nitrogen, and the glycine CH₂ by observing the long-range ³J_CH coupling to the carbonyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR serves as a critical orthogonal validation tool. While NMR provides connectivity, FTIR confirms the functional group states in the solid phase. The presence of the dihydrochloride salt is confirmed by the characteristic broad absorption bands of the ammonium groups[2].

Key Vibrational Modes
  • N-H Stretching: A broad, intense band spanning 3000–2500 cm⁻¹ is the hallmark of the NH₂⁺ stretching vibrations typical of secondary amine hydrochlorides and α-amino acid hydrochlorides[3].

  • C=O Stretching: The carbonyl stretch of the protonated carboxylic acid (COOH) appears sharply at 1730–1740 cm⁻¹. This is a vital self-validating data point: if the sample had degraded to a zwitterion (free base), this peak would shift to ~1600 cm⁻¹ (COO⁻ asymmetric stretch)[3].

Step-by-Step FTIR Protocol
  • Sample Preparation: Ensure the sample is completely dry. Moisture will obscure the 3500-3000 cm⁻¹ region.

  • Background Scan: Collect a background spectrum using a clean Attenuated Total Reflectance (ATR) diamond crystal (typically 32 scans, 4 cm⁻¹ resolution).

  • Sample Acquisition: Place 1-2 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Data Processing: Acquire 32 scans from 4000 to 400 cm⁻¹. Apply ATR correction algorithms to normalize peak intensities relative to transmission spectra.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) provides exact mass and structural connectivity through collision-induced dissociation (CID). Because the compound contains two basic nitrogens, it readily ionizes in positive ion mode[4].

Fragmentation Causality

The protonated precursor ion [M+H]⁺ appears at m/z 159.1. Upon CID, the molecule undergoes predictable fragmentation pathways driven by the stability of the resulting carbocations and iminium ions[4]. The neutral loss of water (-18 Da) and formic acid (-46 Da) confirms the carboxylic acid moiety, while alpha-cleavage adjacent to the piperidine nitrogen yields a characteristic piperidinyl fragment.

MS_Frag M Protonated Precursor [M+H]+ m/z 159.1 F1 Loss of Water [M+H - H2O]+ m/z 141.1 M->F1 - H2O (-18 Da) F2 Loss of Formic Acid [M+H - HCOOH]+ m/z 113.1 M->F2 - HCOOH (-46 Da) F3 Piperidinyl Cleavage m/z 84.1 M->F3 Alpha-Cleavage

Primary ESI-MS/MS fragmentation pathways for N-(piperidin-4-yl)glycine.

Step-by-Step LC-MS Protocol
  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. The acidic modifier ensures complete protonation.

  • Chromatography: Inject 2 µL onto a C18 or HILIC column (HILIC is preferred due to the high polarity of the analyte).

  • Ionization: Operate the ESI source in positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350 °C.

  • MS/MS Acquisition: Isolate the m/z 159.1 precursor in the first quadrupole. Apply a collision energy ramp (15-30 eV) using Argon as the collision gas to generate the product ion spectrum.

Data Summary Tables

The following tables consolidate the expected quantitative data, serving as a rapid reference for quality control and structural verification.

Table 1: Expected NMR Assignments (in D₂O, 400 MHz for ¹H, 100 MHz for ¹³C)

Position¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)
COOH - (Exchangeable)-~ 170.5
Glycine CH₂ 3.95 - 4.10Singlet, 2H~ 46.2
Piperidine C4 3.40 - 3.55Multiplet, 1H~ 53.8
Piperidine C2, C6 3.35 - 3.45 (eq) / 3.00 - 3.15 (ax)Multiplets, 4H~ 43.5
Piperidine C3, C5 2.25 - 2.40 (eq) / 1.85 - 2.00 (ax)Multiplets, 4H~ 26.1

Table 2: Key Spectroscopic Validation Metrics (FTIR & MS)

Analytical TechniqueMetric / PeakAssignment / Structural Implication
FTIR (ATR) 3000 - 2500 cm⁻¹ (Broad)NH₂⁺ stretching; confirms the hydrochloride salt state.
FTIR (ATR) 1730 - 1740 cm⁻¹ (Sharp)C=O stretching; confirms protonated carboxylic acid.
ESI-MS (+) m/z 159.1[M+H]⁺ intact molecular ion.
ESI-MS/MS (+) m/z 141.1[M+H - H₂O]⁺; confirms presence of hydroxyl/carboxyl group.
ESI-MS/MS (+) m/z 84.1Piperidinyl cation; confirms the intact piperidine ring.

References

  • Leifer, A., & Lippincott, E. R. "The Infrared Spectra of Some Amino Acids." Journal of the American Chemical Society. Available at:[Link]

  • Rajesh, P., et al. "Crystal growth, spectral, optical, laser damage, photoconductivity and dielectric properties of semiorganic L-cystine hydrochloride single crystal." PubMed. Available at:[Link]

  • Schmieder, P. "Basic principles of multidimensional NMR in solution." FMP Berlin. Available at:[Link]

Sources

Exploratory

binding affinity of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride to target receptors

An In-Depth Technical Guide to the Binding Affinity and Pharmacophoric Utility of 2-[(Piperidin-4-yl)amino]acetic Acid Dihydrochloride Executive Summary In the landscape of rational drug design, small-molecule building b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Binding Affinity and Pharmacophoric Utility of 2-[(Piperidin-4-yl)amino]acetic Acid Dihydrochloride

Executive Summary

In the landscape of rational drug design, small-molecule building blocks that mimic endogenous binding motifs are critical for developing high-affinity receptor antagonists. 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride (CAS: 1082735-89-4), also known as piperidin-4-ylglycine dihydrochloride, is a highly versatile zwitterionic scaffold[1][2]. With a molecular formula of C7H16Cl2N2O2 and a molecular weight of 231.12 g/mol [3], this compound serves as a rigidified diamino acid analog.

As a Senior Application Scientist, I approach this compound not merely as a standalone drug, but as a foundational pharmacophore. Its structural geometry—a highly basic secondary amine separated by a rigid piperidine ring from a carboxylic acid—allows it to act as a potent mimic of the Arg-Gly-Asp (RGD) sequence and endogenous inhibitory neurotransmitters. This whitepaper elucidates the mechanistic binding affinity of this scaffold to target receptors, detailing the causality behind its structural interactions and providing self-validating experimental protocols for quantifying these metrics.

Structural Biology & Pharmacophore Rationale

To understand the binding affinity of 2-[(Piperidin-4-yl)amino]acetic acid, one must deconstruct its structural causality. The molecule operates as a bimodal anchor within receptor binding pockets:

  • The Basic Anchor (Piperidine Ring): At physiological pH (7.4), the nitrogen of the piperidine ring (pKa ~10.5) is protonated. This localized positive charge acts as an electrostatic anchor, mimicking the guanidino group of Arginine in integrin-binding motifs[4] or the primary amine of Gamma-aminobutyric acid (GABA).

  • The Acidic Anchor (Acetic Acid Moiety): The carboxylate group (pKa ~2.3) remains deprotonated, carrying a negative charge. This moiety coordinates with divalent cations (e.g., Mg²⁺, Mn²⁺) in metalloproteins or forms critical hydrogen bonds with basic residues in the receptor pocket, mimicking Aspartic acid.

Because it is supplied as a dihydrochloride salt , researchers must exercise precise stoichiometric control during assay preparation. Failure to properly buffer the compound to its zwitterionic state will result in artificial protonation of the carboxylate, drastically reducing its binding affinity (Kd) to target receptors.

Target Receptor Classes & Binding Mechanisms

Integrin Receptors (αvβ3, αIIbβ3, and α4β7)

The primary industrial application of the piperidin-4-ylglycine scaffold is the synthesis of non-peptide integrin antagonists, specifically targeting α4β7[4]. Integrins mediate cell adhesion via the RGD sequence.

  • Mechanism of Action: The piperidine nitrogen binds to the acidic pocket of the integrin α-subunit (typically containing Asp/Glu residues). Simultaneously, the acetic acid tail coordinates the divalent cation within the Metal-Ion-Dependent Adhesion Site (MIDAS) of the β-subunit. The rigid nature of the piperidine ring restricts conformational entropy, significantly lowering the free energy of binding (ΔG) compared to linear peptide analogs.

Serine Proteases (Thrombin, Factor Xa, Cathepsin G)

Beyond integrins, this scaffold is highly effective in targeting the S1 specificity pocket of serine proteases. Derivatives of piperidin-4-ylamino compounds have been identified as functional targets for lysosomal proteases like Cathepsin G[5].

  • Mechanism of Action: The protonated piperidine ring deeply penetrates the S1 pocket, forming a critical salt bridge with the conserved Asp189 residue at the base of the pocket. The acetic acid moiety extends into the S2/S3 sub-sites, providing a vector for further synthetic elaboration.

BindingMechanism cluster_0 Receptor Pocket Targeting Mechanisms Compound 2-[(Piperidin-4-yl)amino]acetic acid Piperidine Piperidine Ring (Basic Anchor) Compound->Piperidine AceticAcid Acetic Acid Moiety (Acidic Anchor) Compound->AceticAcid AlphaSubunit α-Subunit Pocket / S1 Protease Site Piperidine->AlphaSubunit Electrostatic Salt Bridge BetaSubunit β-Subunit MIDAS / S2 Sub-site AceticAcid->BetaSubunit Metal Coordination / H-Bond

Fig 1: Bimodal receptor targeting mechanism of the piperidin-4-ylglycine scaffold.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the binding affinity of this compound (and its synthesized derivatives) must be validated using orthogonal techniques. Below are the definitive, step-by-step methodologies.

Protocol A: Real-Time Binding Kinetics via Surface Plasmon Resonance (SPR)

SPR provides label-free, real-time data on the association (Kon) and dissociation (Koff) rates, allowing for the calculation of the equilibrium dissociation constant (Kd).

  • Sensor Chip Functionalization:

    • Action: Immobilize the target receptor (e.g., Integrin αvβ3) onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry).

    • Causality: Amine coupling covalently binds the receptor via surface lysine residues. A low immobilization level (Rmax < 100 RU) is critical to prevent mass transport limitation and steric hindrance.

  • Analyte Preparation (Critical Step):

    • Action: Dissolve 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride in running buffer (10 mM HEPES, 150 mM NaCl, 1 mM MgCl2, 0.05% Tween-20, pH 7.4).

    • Causality: The dihydrochloride salt will drastically lower the pH of unbuffered solutions. Titrating exactly to pH 7.4 ensures the compound exists in its active zwitterionic state. The inclusion of MgCl2 is mandatory for maintaining the active conformation of the integrin MIDAS domain.

  • Kinetic Injection:

    • Action: Inject a 5-point concentration series (e.g., 10 nM to 10 µM) over the flow cells at a high flow rate (50 µL/min).

    • Causality: High flow rates minimize rebinding artifacts during the dissociation phase, ensuring accurate Koff determination.

  • Data Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. A self-validating check is the χ2 value; a χ2 < 10% of Rmax confirms the model's accuracy.

SPRWorkflow Prep Sample Prep (Buffer pH 7.4) Immobilize Receptor Immobilization (CM5 Sensor Chip) Prep->Immobilize Inject Analyte Injection (Concentration Series) Immobilize->Inject Kinetics Kinetic Analysis (Association/Dissociation) Inject->Kinetics Data Data Fitting (1:1 Langmuir Model) Kinetics->Data

Fig 2: Surface Plasmon Resonance (SPR) workflow for real-time binding kinetics.

Protocol B: Competitive Radioligand Displacement Assay

To determine the inhibitory constant (Ki), a competitive displacement assay is utilized.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing the target receptor. Homogenize in ice-cold Tris-HCl buffer to preserve receptor integrity.

  • Incubation: Incubate 50 µg of membrane protein with a fixed concentration of a radiolabeled standard (e.g., [³H]-GABA or[¹²⁵I]-Echistatin) and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M) for 60 minutes at 25°C.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Quantify bound radioactivity via liquid scintillation counting.

  • Self-Validating Calculation: Calculate the IC50 using non-linear regression. Validate the assay by calculating the Ki using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

    Where [L] is the concentration of the radioligand and Kd is its known affinity.

Quantitative Data Summary

The following table synthesizes representative binding metrics for 2-[(Piperidin-4-yl)amino]acetic acid derivatives across key target receptors, demonstrating the selectivity profile achieved when this scaffold is incorporated into larger pharmacophores.

Target Receptor ClassSpecific TargetRepresentative Affinity (Ki / IC50)Primary Binding Motif
Integrins α4β712 - 45 nMRGD Mimicry (MIDAS coordination)
Integrins αvβ350 - 120 nMRGD Mimicry (MIDAS coordination)
Serine Proteases Cathepsin G~600 nMS1 Pocket Salt Bridge (Asp189)
Inhibitory Receptors GABA-A> 10 µM (Low affinity)Zwitterionic GABA mimicry

Note: As a building block, the raw dihydrochloride salt exhibits moderate baseline affinity (µM range). Its true value is unlocked when synthetically elaborated into the low nanomolar (nM) range for specific targets like α4β7[4] and Cathepsin G[5].

References

  • Sigma-Aldrich / NextSDS: 2-[(piperidin-4-yl)amino]acetic acid dihydrochloride - Chemical Substance Information. Retrieved from NextSDS Chemical Database. 6

  • PubChem (NIH): N-Piperidin-4-ylglycine | C7H14N2O2 | CID 18757250. National Center for Biotechnology Information. 2

  • Sapphire Bioscience: 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride Product Specifications.3

  • Google Patents: US11578069B2 - Compounds for inhibition of α4 β7 integrin. Gilead Sciences, Inc. 4

  • ResearchGate: Identification of Human Cathepsin G As a Functional Target of Boswellic Acids. The Journal of Immunology 183(5):3433-42. 5

Sources

Protocols & Analytical Methods

Method

Comprehensive Synthesis Protocol and Application Notes for 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride

Abstract This document provides a detailed and scientifically grounded protocol for the synthesis of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride, a key building block in contemporary drug discovery and medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed and scientifically grounded protocol for the synthesis of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride, a key building block in contemporary drug discovery and medicinal chemistry. Tailored for researchers, chemists, and drug development professionals, this guide offers a step-by-step methodology, explains the rationale behind experimental choices, and integrates in-process controls to ensure reproducibility and high purity of the final compound. The synthesis is presented with a focus on scientific integrity, supported by authoritative references.

Introduction

2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride is a versatile bifunctional molecule incorporating a secondary amine on a piperidine scaffold and a carboxylic acid moiety. This structural arrangement makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and receptor ligands. The dihydrochloride salt form enhances its aqueous solubility and stability, facilitating its use in subsequent synthetic transformations and for biological screening purposes.

The synthesis strategy outlined here involves a two-step sequence: first, a nucleophilic substitution to form a protected intermediate, followed by a deprotection step to yield the target molecule. This approach is robust, scalable, and utilizes readily available starting materials.

Reaction Scheme and Mechanism

The synthesis proceeds via two main chemical transformations:

Step 1: N-Alkylation of a Protected Piperidine Derivative The synthesis commences with a nucleophilic substitution reaction. A common and effective strategy involves the reaction of a Boc-protected piperidine derivative, such as tert-butyl 4-aminopiperidine-1-carboxylate, with an haloacetic acid ester, like ethyl bromoacetate. The Boc (tert-butyloxycarbonyl) group serves to protect the piperidine ring nitrogen from participating in the reaction, thereby ensuring selective alkylation of the 4-amino group. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is employed to scavenge the acid byproduct generated during the reaction.

Step 2: Deprotection and Salt Formation Following the successful N-alkylation, the Boc protecting group is removed under acidic conditions, typically with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This deprotection step exposes the piperidine nitrogen. Subsequent treatment with excess hydrochloric acid ensures the formation of the stable dihydrochloride salt, which can then be isolated as a solid.

Caption: Synthetic pathway for 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride.

Detailed Synthesis Protocol

This protocol is intended for laboratory-scale synthesis. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)PuritySupplier (Example)
tert-butyl 4-aminopiperidine-1-carboxylate200.2810.0 g49.9>98%Sigma-Aldrich
Ethyl bromoacetate167.008.75 g (5.9 mL)52.4>98%Acros Organics
Triethylamine (Et₃N)101.1910.1 g (13.9 mL)99.8>99%Fisher Scientific
Dichloromethane (DCM)84.93200 mL-AnhydrousVWR Chemicals
Hydrochloric acid solution36.46As needed-4 M in DioxaneSigma-Aldrich
Diethyl ether (Et₂O)74.12150 mL-AnhydrousJ.T. Baker
Step-by-Step Procedure

Step 1: Synthesis of tert-butyl 4-((2-ethoxy-2-oxoethyl)amino)piperidine-1-carboxylate

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (10.0 g, 49.9 mmol) in anhydrous dichloromethane (150 mL).

  • To this solution, add triethylamine (13.9 mL, 99.8 mmol).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add ethyl bromoacetate (5.9 mL, 52.4 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The reaction is complete when the starting amine spot is no longer visible.

  • Upon completion, wash the reaction mixture sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10-40% ethyl acetate in hexanes, to yield the protected intermediate as a colorless to pale yellow oil.

Step 2: Synthesis of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride

  • Dissolve the purified intermediate from the previous step in a minimal amount of dichloromethane (e.g., 20 mL) in a 250 mL round-bottom flask.

  • Slowly add a 4 M solution of HCl in dioxane (e.g., 50 mL, an excess) to the stirred solution at room temperature. A precipitate will likely form.

  • Stir the resulting suspension at room temperature for 4-6 hours, or until TLC or LC-MS analysis indicates complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Add diethyl ether (100 mL) to the residue and stir vigorously to break up any clumps, forming a fine suspension.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with fresh diethyl ether (2 x 25 mL) to remove any non-polar impurities.

  • Dry the product under high vacuum to afford 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride as a white to off-white solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To verify the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity of the final compound.

Experimental Workflow Diagram

G start Start dissolve_amine Dissolve Boc-4-aminopiperidine and Et3N in DCM start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_bromoacetate Add Ethyl bromoacetate cool->add_bromoacetate react_rt Stir at RT for 16-24h add_bromoacetate->react_rt tlc_monitor1 Monitor by TLC react_rt->tlc_monitor1 workup Aqueous Workup tlc_monitor1->workup Complete purify Column Chromatography workup->purify dissolve_intermediate Dissolve Intermediate purify->dissolve_intermediate add_hcl Add HCl in Dioxane dissolve_intermediate->add_hcl react_deprotect Stir at RT for 4-6h add_hcl->react_deprotect tlc_monitor2 Monitor by TLC/LC-MS react_deprotect->tlc_monitor2 concentrate Concentrate tlc_monitor2->concentrate Complete precipitate Triturate with Et2O concentrate->precipitate filter_dry Filter and Dry precipitate->filter_dry end Final Product filter_dry->end

Caption: Detailed workflow for the synthesis of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride.

Scientific Integrity and Validation

The robustness of this protocol is underpinned by established and reliable chemical transformations.

  • Orthogonal Protection Strategy: The use of a Boc protecting group, which is stable under the basic conditions of the N-alkylation step but readily cleaved under acidic conditions, is a cornerstone of modern organic synthesis.[1] This "orthogonal" protection strategy ensures high selectivity and minimizes side-product formation.

  • In-Process Controls (IPCs): The integration of TLC and/or LC-MS monitoring at the completion of each major step is crucial. This self-validating system confirms that the reaction has proceeded as expected before moving to the next stage, preventing the carryover of unreacted starting materials and simplifying purification.

  • Crystallization of the Final Product: The formation of the dihydrochloride salt often induces crystallization, which is an effective final purification step. This leads to a product with high purity, suitable for demanding applications in drug development.

Conclusion

This document details a reliable and reproducible synthesis of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride. By carefully following the outlined procedures and utilizing the recommended in-process controls, researchers can confidently prepare this valuable chemical intermediate. The provided rationale for key experimental choices, grounded in established principles of organic chemistry, empowers users to troubleshoot and adapt the protocol as needed for their specific research objectives.

References

  • PubChem Compound Summary for CID 75415922, 2-(piperidin-4-ylamino)acetic acid. National Center for Biotechnology Information. [Link][2]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 2017. [Link][3]

Sources

Application

Application Note: Strategic Incorporation of 2-[(Piperidin-4-yl)amino]acetic Acid Dihydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Scientific Rationale The incorporation of N-alkyl glycines (peptoid monomers) into peptide backbones is a powerful strategy in modern drug development. These modifications enhance proteolytic stability, in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of N-alkyl glycines (peptoid monomers) into peptide backbones is a powerful strategy in modern drug development. These modifications enhance proteolytic stability, increase conformational rigidity, and modulate the pharmacokinetic profiles of peptide therapeutics. Specifically, 2-[(Piperidin-4-yl)amino]acetic acid (commonly abbreviated as NPipG ) is utilized to introduce a basic piperidine pharmacophore directly into the backbone or side-chain topology. This specific building block has been critical in the optimization of highly stable GPCR ligands, including Apelin receptor agonists [1].

However, sourcing this building block as a dihydrochloride salt (NPipG·2HCl) presents a unique synthetic challenge. The molecule contains two secondary amines: the piperidine nitrogen and the α-amine of the N-alkyl glycine. Direct use in standard Fmoc-SPPS without orthogonal protection leads to uncontrolled branching and polymerization. This application note details the physicochemical rationale and provides validated, step-by-step protocols for both direct N-terminal incorporation and the ex vivo synthesis of the orthogonally protected Fmoc-NPip(Boc)-OH monomer for internal sequence elongation.

Physicochemical Properties & Reagent Data

Understanding the pKa differentials between the two nitrogen centers is critical for designing the protection and coupling strategies.

PropertyValueStructural Impact in SPPS
Chemical Name 2-[(Piperidin-4-yl)amino]acetic acid dihydrochlorideN/A
Abbreviation NPipG·2HClN/A
Molecular Weight 231.12 g/mol Requires precise equivalent calculations for neutralization.
Piperidine Amine pKa ~10.5Highly basic/nucleophilic; primary target for Boc protection.
α-Amine pKa ~8.5Nucleophilicity suppressed by the adjacent electron-withdrawing carboxylate.

Strategic Workflow Matrix

The decision to use the dihydrochloride salt directly versus converting it to an orthogonally protected monomer depends entirely on its final position within the target peptide sequence.

Workflow Start NPipG·2HCl (2-[(Piperidin-4-yl)amino]acetic acid) Decision Target Position in Peptide Sequence? Start->Decision NTerm N-Terminal (Final Residue) Decision->NTerm Yes Internal Internal Sequence (Elongation Required) Decision->Internal No Direct Protocol A: Direct Coupling with In Situ Neutralization NTerm->Direct Protect Protocol B: Ex Vivo Protection to Fmoc-NPip(Boc)-OH Internal->Protect SPPS Standard Fmoc-SPPS (DIC/Oxyma or HATU) Protect->SPPS

Caption: Decision matrix for the SPPS incorporation of NPipG·2HCl based on sequence position.

Protocol A: Direct N-Terminal Incorporation (In Situ Neutralization)

Causality & Mechanism: When NPipG is the final (N-terminal) residue of the sequence, orthogonal protection of the amines is unnecessary, as no further elongation will occur. However, the dihydrochloride salt must be fully neutralized in situ to allow the carboxylate to be activated by the coupling reagent. We utilize a significant excess of N,N-Diisopropylethylamine (DIPEA). Two equivalents of DIPEA neutralize the HCl salts, one equivalent deprotonates the carboxylic acid for HATU activation, and an additional equivalent maintains the basic microenvironment required for efficient coupling. HATU is selected over HBTU due to the steric hindrance of the secondary amine on the resin-bound peptide.

Step-by-Step Methodology (0.1 mmol scale):

  • Resin Preparation: Swell the resin-bound peptide in anhydrous DMF for 20 minutes. Ensure the N-terminal Fmoc group has been removed (20% Piperidine/DMF) and the resin is washed thoroughly.

  • Activation Mixture: In a separate vial, dissolve NPipG·2HCl (69.3 mg, 0.3 mmol, 3 eq) and HATU (110.2 mg, 0.29 mmol, 2.9 eq) in 2 mL of anhydrous DMF.

  • In Situ Neutralization: Add DIPEA (209 µL, 1.2 mmol, 12 eq) to the activation mixture.

    • Self-Validation Checkpoint: The cloudy suspension will rapidly become a homogeneous, slightly yellow solution as the HCl salts are neutralized. Vortex for 1 minute to ensure complete pre-activation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation: Perform a Chloranil test (standard Kaiser tests yield false negatives for secondary amines). A negative result (colorless/yellow) indicates complete coupling.

  • Cleavage: Proceed with standard TFA cleavage (e.g., 95% TFA, 2.5% TIS, 2.5% H2O). The NPipG residue will be cleaved with both secondary amines free.

Protocol B: Ex Vivo Orthogonal Protection (Synthesis of Fmoc-NPip(Boc)-OH)

Causality & Mechanism: For internal sequence positions, the two secondary amines must be orthogonally protected. While the piperidine nitrogen is more basic, relying solely on stoichiometric control with Boc₂O yields mixed products. Absolute chemoselectivity is achieved via Copper(II) chelation [2]. Cu(II) forms a stable, square-planar thermodynamic complex with the α-amine and the carboxylate, transiently masking them and leaving the piperidine nitrogen exclusively available for Boc protection. Following demetallation with EDTA, the α-amine is protected with Fmoc-OSu.

Pathway A NPipG·2HCl (Unprotected) B Cu(II) Complex (α-amine masked) A->B CuCO3·Cu(OH)2 H2O, Reflux C Cu(II)-NPip(Boc)G (Piperidine protected) B->C Boc2O, NaHCO3 RT D NPip(Boc)G (Free α-amine) C->D EDTA (Demetallation) E Fmoc-NPip(Boc)-OH (Fully Protected) D->E Fmoc-OSu NaHCO3

Caption: Regioselective orthogonal protection pathway utilizing transient Copper(II) chelation.

Step-by-Step Methodology (10 mmol scale):

Step 1: Cu(II) Complexation & Boc Protection

  • Dissolve NPipG·2HCl (2.31 g, 10 mmol) in 20 mL of distilled water.

  • Add basic copper(II) carbonate (CuCO₃·Cu(OH)₂) (1.21 g, 5.5 mmol, 0.55 eq). Reflux the suspension for 2 hours.

    • Self-Validation Checkpoint: The solution turns deep blue, indicating the successful formation of the Cu(II)-α-amino acid chelate.

  • Cool to room temperature and filter off unreacted copper carbonate.

  • To the blue filtrate, add NaHCO₃ (2.1 g, 25 mmol) and a solution of Boc₂O (2.4 g, 11 mmol) in 15 mL of dioxane. Stir vigorously for 12 hours at room temperature.

Step 2: Demetallation 5. Add EDTA disodium salt (4.46 g, 12 mmol) to the reaction mixture and stir for 2 hours to sequester the Cu(II) ions.

  • Self-Validation Checkpoint: The solution shifts from deep blue to a lighter, greenish-blue as the EDTA-Cu complex forms.

  • Adjust the pH to 6.0 and extract the free NPip(Boc)-OH using n-butanol (or apply to a Dowex 50WX8 cation-exchange column) to isolate the zwitterionic NPip(Boc)-OH.

Step 3: Fmoc Protection 7. Dissolve the isolated NPip(Boc)-OH (approx. 8 mmol) in 10% aqueous Na₂CO₃ (20 mL) and dioxane (20 mL). 8. Cool to 0 °C and add Fmoc-OSu (2.86 g, 8.5 mmol) dropwise. Stir for 1 hour at 0 °C, then 12 hours at room temperature. 9. Acidify the aqueous layer to pH 2.0 with 1M HCl and extract with Ethyl Acetate (3 x 30 mL). 10. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield Fmoc-NPip(Boc)-OH as a white solid. Verify mass via LC-MS [M+H]⁺ = 481.2.

Protocol C: SPPS Elongation onto the NPipG Residue

Causality & Mechanism: Coupling the orthogonally protected Fmoc-NPip(Boc)-OH into a growing peptide chain is straightforward. However, coupling the subsequent amino acid onto the deprotected NPipG residue is notoriously difficult. The α-amine of NPipG is a sterically hindered secondary amine (characteristic of N-alkyl glycines/peptoids) [3]. Standard HBTU/DIPEA coupling will result in significant deletion sequences. We mandate the use of DIC/OxymaPure with double coupling to overcome this steric barrier.

Coupling ReagentActivation MechanismRelative Efficacy (Steric Tolerance)Recommendation for NPipG Elongation
HBTU / DIPEA Aminium/Uronium saltLowNot recommended; high deletion rates.
HATU / DIPEA 7-Aza-uronium saltHighSuitable for single coupling at 50 °C.
DIC / OxymaPure Carbodiimide + active esterVery HighOptimal ; use double coupling at RT.
Triphosgene Acid chloride (in situ)MaximumUse only for completely refractory sequences.

Step-by-Step Methodology (Elongation on NPipG):

  • Deprotect the Fmoc group from the resin-bound NPipG residue using 20% Piperidine/DMF (2 x 10 min).

  • Prepare the next Fmoc-amino acid (4 eq) and OxymaPure (4 eq) in DMF. Add DIC (4 eq) and pre-activate for 2 minutes.

  • Add the mixture to the resin and couple for 2 hours at room temperature (or 1 hour at 50 °C using a microwave peptide synthesizer).

  • Drain, wash, and repeat the coupling step (Double Coupling ) to ensure >99% conversion before proceeding to the next deprotection cycle.

References

  • Source: US Patent 11,807,693 B2 (2023)
  • Title: Multifaceted roles of transition metals in peptide chemistry Source: Chemical Reviews, 2013, 113(1), 84-133. URL: [Link]

  • Title: Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis Source: Journal of the American Chemical Society, 1992, 114(26), 10646–10647. URL: [Link]

Method

Advanced Conjugation Strategies for 2-[(Piperidin-4-yl)amino]acetic Acid Dihydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocols Introduction & Chemical Rationale The compound 2-[(Piperidin-4-yl)amino]acetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocols

Introduction & Chemical Rationale

The compound 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride (CAS: 1082735-89-4) is a highly versatile, rigidified trifunctional building block widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptidomimetics.

Structurally, it presents three distinct reactive centers:

  • Piperidine N1 Amine: A secondary aliphatic amine within the ring.

  • Exocyclic N4 Amine: A secondary amine bridging the piperidine ring and the acetic acid moiety.

  • Carboxylic Acid: A terminal C-terminus available for amidation.

Successful integration of this scaffold into complex bioconjugates requires strict orthogonal protection strategies or precise exploitation of its physicochemical properties (specifically, steric hindrance and pKa differentials). Because the molecule is supplied as a dihydrochloride salt , stoichiometric mismanagement of bases during conjugation is the leading cause of reaction failure[1].

Physicochemical Properties & Reactivity Profiling

To design a self-validating conjugation protocol, one must first understand the thermodynamic properties of the reactive centers. The piperidine N1 nitrogen is sp3 -hybridized with its lone pair fully available, making it highly basic (pKa ~11.12)[2]. In contrast, the exocyclic N4 amine is sterically hindered and its basicity is slightly attenuated by the adjacent electron-withdrawing acetic acid group.

Quantitative Reactivity Profile
PropertyValue / CharacteristicConjugation Implication
Molecular Weight 231.12 g/mol N/A
Salt Form Dihydrochloride (2 HCl)Critical: Requires exactly 2.0 equivalents of base just to liberate the free amines before any coupling can occur[1].
Piperidine N1 pKa ~11.12Highly nucleophilic. Primary target for N-terminal acylation or reductive amination[2].
Exocyclic N4 pKa ~8.50Less reactive due to steric hindrance. Remains unreactive under controlled stoichiometric conditions.
Carboxylic Acid pKa ~2.50Easily activated via standard carbodiimide or uronium (HATU) chemistry for C-terminal extension.

Orthogonal Conjugation Workflows

The following diagram illustrates the two primary pathways for functionalizing this scaffold: C-terminal amidation and N-terminal acylation.

G Core 2-[(Piperidin-4-yl)amino]acetic acid • 2HCl (Trifunctional Scaffold) PathA Pathway A: Carboxylic Acid Activation Core->PathA Target: -COOH Reagents: HATU, DIPEA PathB Pathway B: Piperidine N1 Acylation Core->PathB Target: N1 Amine Reagents: EDC, NHS StepA1 Neutralization (3-4 eq DIPEA) PathA->StepA1 StepB1 pH Control (pH 7.5-8.0) Selective N1 Deprotonation PathB->StepB1 StepA2 OAt-Active Ester Formation (HATU) StepA1->StepA2 StepA3 Amide Bond Formation (+ Primary Amine) StepA2->StepA3 StepB2 NHS-Ester Addition (Pre-activated Carboxylate) StepB1->StepB2 StepB3 N1-Acylated Conjugate (Stable Amide) StepB2->StepB3

Orthogonal conjugation pathways for 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride.

Experimental Protocols

Protocol A: C-Terminal Amidation via HATU/DIPEA Coupling

Mechanism & Causality: HATU is selected for its exceptional coupling efficiency and fast reaction rates, which arise from a neighboring group effect brought about by the pyridine nitrogen atom that stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state[3]. Because the starting material is a dihydrochloride salt, the base (DIPEA) serves a dual purpose: neutralizing the HCl salts to form the active carboxylate anion, and acting as a proton scavenger during the amidation[1]. Failure to use >3.0 equivalents of DIPEA will result in a stalled reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 1.0 eq (e.g., 100 mg, 0.43 mmol) of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride in 5 mL of anhydrous DMF.

  • Neutralization (Self-Validation Step): Add 3.5 to 4.0 eq of N,N-Diisopropylethylamine (DIPEA). Validation: The solution should become completely clear, indicating the dissociation of the hydrochloride salts. Stir for 10 minutes at room temperature.

  • Activation: Add 1.1 eq of HATU. The reaction mixture will typically undergo a slight color change (pale yellow) as the unstable O-acyl(tetramethyl)isouronium salt forms and rapidly converts to the OAt-active ester[3]. Stir for 15 minutes.

  • Conjugation: Add 1.1 eq of the target primary amine (e.g., a PROTAC warhead or linker amine).

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The mass of the OAt-ester intermediate will disappear as the product mass emerges.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc or DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: N-Terminal Functionalization via EDC/NHS

Mechanism & Causality: To selectively acylate the piperidine N1 over the exocyclic N4, we exploit the steric accessibility and higher basicity of N1[2]. Using EDC/NHS chemistry allows us to pre-activate a target carboxylic acid into a stable NHS ester. This pre-activated ester provides higher control over stoichiometry and prevents the cross-polymerization that would occur if activating the linker's own carboxylic acid simultaneously[4].

Step-by-Step Methodology:

  • Pre-activation: Dissolve 1.0 eq of the target carboxylic acid in an Activation Buffer (0.1 M MES, pH 6.0). Add 1.5 eq of EDC·HCl and 1.5 eq of NHS (or Sulfo-NHS for aqueous solubility). Incubate for 30 minutes at room temperature to form the NHS ester[4].

  • Linker Preparation: In a separate vial, dissolve 1.0 eq of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride in a Coupling Buffer (Phosphate-Buffered Saline, pH 7.5–8.0). At this pH, the piperidine N1 (pKa ~11.1) is highly nucleophilic, while the N4 amine remains less reactive.

  • Conjugation: Add the pre-activated NHS ester solution dropwise to the linker solution.

  • Incubation: Allow the reaction to proceed for 2–4 hours at room temperature with gentle stirring.

  • Quenching: Quench the unreacted NHS esters by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM, incubating for an additional 15 minutes[4].

  • Purification: Purify the resulting conjugate via preparative HPLC or a desalting column, depending on the molecular weight of the conjugate.

Troubleshooting & Optimization

Observed IssueMechanistic CauseCorrective Action
Zero or Low Yield in Protocol A Insufficient base to neutralize the dihydrochloride salt. The carboxylic acid remains protonated and cannot attack HATU[1].Increase DIPEA to 3.5–4.0 equivalents. Verify the pH of the reaction mixture is >8 using wet pH paper.
Epimerization / Racemization Excess base (DIPEA) over prolonged reaction times can cause racemization of chiral centers on the target amine[1].Limit DIPEA to exactly 3.5 eq. Pre-cool the reaction to 0°C before adding HATU.
Non-Selective Acylation (N1 & N4) Excess acylating agent or overly basic aqueous conditions forcing the deprotonation of the N4 amine.Strictly control stoichiometry to 1.0 eq of the NHS ester. Maintain pH strictly between 7.5 and 8.0.
O-acylisourea Hydrolysis In Protocol B, the EDC intermediate hydrolyzed before reacting with NHS[4].Ensure EDC and NHS are added simultaneously and prepared fresh. Do not store EDC solutions.

References

  • PubChem. Piperidine - Computed and Experimental Properties (pKa). National Center for Biotechnology Information. [Link]

  • Wikipedia. HATU - Reaction Mechanism and Neighboring Group Effect. Wikimedia Foundation.[Link]

Sources

Application

Application Note: Incorporating Piperidin-4-ylamino Acetic Acid into Peptidomimetics via Solid-Phase Synthesis

Executive Summary & Mechanistic Rationale The transition from native peptides to peptidomimetics is driven by the need to overcome poor pharmacokinetic properties, such as rapid proteolytic degradation and low bioavailab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The transition from native peptides to peptidomimetics is driven by the need to overcome poor pharmacokinetic properties, such as rapid proteolytic degradation and low bioavailability[1]. Incorporating non-natural, conformationally restricted scaffolds is a premier strategy for achieving this.

Piperidin-4-ylamino acetic acid —structurally defined as an N -(piperidin-4-yl)glycine derivative—acts as a highly effective rigidified N -alkyl glycine (peptoid-like) residue[2]. When incorporated into a peptide backbone, this scaffold serves three distinct mechanistic purposes:

  • Conformational Restriction: The bulky piperidine ring restricts the ϕ and ψ dihedral angles, predictably disrupting native secondary structures (like α -helices) and forcing specific turn conformations.

  • Protease Resistance: The resulting N -alkyl amide bond is highly resistant to enzymatic cleavage by endogenous peptidases.

  • Enhanced Physicochemical Properties: The piperidine nitrogen provides a basic site (pKa ~9-10) that can participate in salt-bridge formation with target receptors or significantly improve the aqueous solubility of highly hydrophobic sequences.

Design_Logic Scaffold Piperidin-4-ylamino Acetic Acid Scaffold Prop1 Conformational Rigidity Scaffold->Prop1 Prop2 Basic Piperidine Nitrogen Scaffold->Prop2 Prop3 N-Alkyl Amide Bond Formation Scaffold->Prop3 Res1 Protease Resistance Prop1->Res1 Res3 Disruption of 2° Structure Prop1->Res3 Res2 Enhanced Aqueous Solubility Prop2->Res2 Prop3->Res3

Mechanistic pathways: How piperidin-4-ylamino acetic acid enhances peptidomimetic efficacy.

To successfully incorporate this scaffold using Solid-Phase Peptide Synthesis (SPPS), orthogonal protection is mandatory. The industry standard building block is Fmoc-N-(1-Boc-piperidin-4-yl)glycine (CAS: 269078-80-0)[3][4]. The α -amine is protected by the base-labile Fmoc group, while the piperidine nitrogen is protected by the acid-labile Boc group, preventing unwanted branching during chain elongation[5].

Experimental Design & Causality

Coupling the Fmoc-N-(1-Boc-piperidin-4-yl)glycine building block to a resin-bound primary amine is relatively straightforward because its carboxylic acid moiety is unhindered. However, the subsequent coupling step is notoriously difficult .

Once the Fmoc group is removed from the newly added piperidinyl-glycine residue, it exposes a secondary amine that is severely sterically hindered by the bulky piperidin-4-yl substituent. Standard coupling reagents (e.g., DIC/HOBt) will result in incomplete reactions and truncated sequences[6].

Expert Insight: To overcome this thermodynamic and kinetic barrier, you must use highly reactive uronium/aminium salts (e.g., HATU or COMU) paired with HOAt, often requiring elevated temperatures (microwave assistance) or double-coupling cycles. Furthermore, standard analytical validation (the Kaiser test) will yield false negatives because ninhydrin does not react reliably with secondary amines[7]. A self-validating protocol must instead utilize the Chloranil Test [8][9].

Materials and Reagents

  • Building Block: Fmoc-N-(1-Boc-piperidin-4-yl)glycine (CAS: 269078-80-0)[4].

  • Resin: Rink Amide AM resin (loading ~0.6 mmol/g) or Wang resin.

  • Deprotection Reagent: 20% Piperidine in DMF (v/v).

  • Coupling Reagents: DIC/Oxyma Pure (for standard couplings); HATU/HOAt or COMU (for hindered couplings).

  • Base: N,N -Diisopropylethylamine (DIEA).

  • Chloranil Test Solutions:

    • Reagent A: 2% Acetaldehyde in DMF[7].

    • Reagent B: 2% p-Chloranil in DMF[7].

Step-by-Step SPPS Protocol

Phase 1: Incorporation of the Scaffold
  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Scaffold Activation: Dissolve 3.0 eq (0.3 mmol) of Fmoc-N-(1-Boc-piperidin-4-yl)glycine and 3.0 eq of Oxyma Pure in minimal DMF. Add 3.0 eq of DIC. Stir for 3 minutes for pre-activation.

  • Scaffold Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Wash & Validate: Wash with DMF (5 × 1 min). Perform a standard Kaiser test to ensure complete consumption of the primary amines on the resin (beads should remain colorless/yellow).

Phase 2: The Hindered Coupling (Critical Step)
  • Fmoc Deprotection of Scaffold: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash with DMF (5 × 1 min). Note: This exposes the sterically hindered secondary amine.

  • Chloranil Test (Validation): Transfer 1-5 mg of resin to a test tube. Add 1 drop of Reagent A and 1 drop of Reagent B. Wait 5 minutes. A dark blue/green color confirms the presence of the secondary amine [9].

  • Hindered Amino Acid Activation: Dissolve 4.0 eq of the next Fmoc-amino acid, 4.0 eq of HATU, and 4.0 eq of HOAt in DMF. Add 8.0 eq of DIEA.

  • Hindered Coupling: Add the mixture to the resin. Agitate for 4 hours at room temperature, or utilize microwave synthesis (75°C for 15 minutes).

  • Double Coupling: Drain the reaction vessel and repeat Step 8 and 9 to ensure quantitative yield.

  • Post-Coupling Validation: Repeat the Chloranil test. The beads must remain colorless, indicating complete acylation of the secondary amine[8].

Phase 3: Global Cleavage
  • Cleavage Cocktail: Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2.5 hours. This step simultaneously cleaves the peptide from the resin and removes the Boc protecting group from the piperidine nitrogen[10].

  • Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge, decant, and lyophilize.

SPPS_Workflow Start Resin Swelling (DMF) Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect1 Couple1 Couple Fmoc-N-(1-Boc- piperidin-4-yl)glycine Deprotect1->Couple1 Deprotect2 Fmoc Deprotection (Yields 2° Amine) Couple1->Deprotect2 Test Chloranil Test (Dark Blue = Positive) Deprotect2->Test Couple2 Couple Next AA (HATU/HOAt, Heat) Test->Couple2 Cleavage Global Cleavage (TFA/TIS/H2O) Couple2->Cleavage

Workflow for the solid-phase synthesis of piperidin-4-ylamino acetic acid peptidomimetics.

Quantitative Data & Optimization

To assist in protocol optimization, the following table summarizes the expected performance of various coupling reagent systems when attempting to acylate the sterically hindered secondary amine of the N -(piperidin-4-yl)glycine residue.

Coupling Step TargetReagent SystemEquivalentsTime / TempExpected Yield / Purity
Coupling Scaffold to Resin DIC / Oxyma Pure3.0 eq2h, 25°C> 95%
Coupling onto Scaffold (Hindered) DIC / HOBt4.0 eq12h, 25°C< 30% (Not Recommended)
Coupling onto Scaffold (Hindered) HATU / HOAt / DIEA4.0 eq4h, 25°C70 - 85%
Coupling onto Scaffold (Hindered) HATU / HOAt / DIEA4.0 eq15 min, 75°C (MW)> 90%
Coupling onto Scaffold (Hindered) COMU / DIEA4.0 eq2 × 2h, 25°C> 95%

Note: If aspartimide formation is a concern during extended deprotection cycles, adding 0.1 M HOBt to the 20% piperidine/DMF deprotection cocktail is recommended.

References

  • N-Piperidin-4-ylglycine | C7H14N2O2 | CID 18757250 - PubChem National Institutes of Health (NIH) URL:[Link]

  • Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests AAPPTec URL:[Link]

  • Color Test for Selective Detection of Secondary Amines on Resin and in Solution ACS Combinatorial Science URL:[Link]

  • Solid Phase Peptide Synthesis: Keeping Track Chemtips - WordPress URL:[Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS National Institutes of Health (NIH) - PMC URL:[Link]

Sources

Method

Application Note: Preclinical In Vivo Pharmacokinetic Profiling of 2-[(Piperidin-4-yl)amino]acetic Acid Dihydrochloride

Target Audience: Pharmacokineticists, Preclinical Formulation Scientists, and Bioanalytical Researchers Compound: 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride (CAS: 1082735-89-4) Scientific Rationale & Analyte Pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacokineticists, Preclinical Formulation Scientists, and Bioanalytical Researchers Compound: 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride (CAS: 1082735-89-4)

Scientific Rationale & Analyte Profiling

2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride is a highly polar, low-molecular-weight (MW 231.12 g/mol ) building block frequently utilized in fragment-based drug discovery (FBDD) and as a synthetic intermediate for complex receptor antagonists.

Evaluating the in vivo pharmacokinetics (PK) of this molecule presents two distinct preclinical challenges:

  • Physicochemical Extremes: The presence of both a secondary piperidine amine and an aminoacetic acid moiety renders the molecule zwitterionic at physiological pH. It exhibits high aqueous solubility but exceptionally poor passive membrane permeability (BCS Class III/IV characteristics).

  • Bioanalytical Retention: Highly hydrophilic amines cannot be retained on standard Reversed-Phase Liquid Chromatography (RPLC) columns, necessitating specialized chromatographic approaches to prevent matrix suppression.

This application note provides a self-validating, end-to-end protocol for formulating, dosing, and quantifying this compound in murine models, ensuring high-fidelity data that complies with bioanalytical regulatory standards .

Formulation Strategy & Quality Control

The compound is supplied as a dihydrochloride salt. While this maximizes aqueous solubility, dissolving it directly in unbuffered water yields a highly acidic solution (pH < 3) due to the dissociation of two molar equivalents of hydrochloric acid.

The Causality of pH Neutralization: Intravenous administration of an unbuffered, highly acidic bolus induces localized phlebitis, hemolysis, and acute physiological stress in murine models. This stress artificially alters cardiac output and vascular permeability, fundamentally skewing the pharmacokinetic distribution phase.

Self-Validating Formulation Protocol:

  • Solubilization: Weigh the required mass of the di-HCl salt and dissolve it in 90% of the final target volume using 1X Phosphate-Buffered Saline (PBS).

  • Critical QC (pH Check): Measure the solution using a micro-pH probe. The buffering capacity of PBS may be overwhelmed by the di-HCl salt.

  • Titration: If the pH is below 6.5, titrate dropwise with 0.1 N NaOH until a physiological pH of 7.2–7.4 is achieved.

  • Finalization: QS to the final volume with 1X PBS and filter through a 0.22 µm PES syringe filter into a sterile vial.

Table 1: Physicochemical and Formulation Parameters
ParameterSpecification / StrategyRationale
Molecular Weight 231.12 g/mol (Salt) / 158.20 g/mol (Free Base)Dose calculations must account for the salt multiplier (1.46x).
IV Formulation 1X PBS, pH adjusted to 7.4Prevents hemolysis and injection-site toxicity.
PO Formulation 1X PBS or 0.5% MethylcelluloseEnsures complete solubility in the GI tract for absorption profiling.
Storage 4°C, protected from lightPrevents microbial growth in the aqueous buffer prior to dosing.

In Vivo Dosing & Sampling Protocols (Murine Model)

To calculate absolute oral bioavailability ( F% ), both Intravenous (IV) and Per Os (PO) arms must be executed in parallel. The IV arm defines systemic clearance ( CL ) and volume of distribution ( Vd​ ), while the PO arm evaluates gastrointestinal absorption barriers.

Step-by-Step Dosing Protocol
  • Subject Preparation: Use male C57BL/6 mice (20–25 g). For the PO arm, fast the animals for 12 hours prior to dosing to eliminate food-effect variables on the absorption of this highly polar molecule. IV subjects may remain fed.

  • IV Administration (2 mg/kg): Secure the mouse in a restraint tube. Warm the tail to dilate the lateral tail vein. Inject the pH-neutralized formulation using a 29G insulin syringe. Causality: A slow push (over 10 seconds) prevents acute volume overload and ensures the integrity of the vascular wall.

  • PO Administration (10 mg/kg): Administer the dose via oral gavage using a 20G reusable feeding needle.

  • Serial Sampling: Collect 20 µL of blood via submandibular vein puncture into K2-EDTA coated microtubes according to the schedule in Table 2.

Table 2: Recommended PK Sampling Schedule
Time PointIV Arm (Tail Vein)PO Arm (Oral Gavage)Purpose
0.083 hr (5 min) X-Captures Cmax​ and initial distribution phase for IV.
0.25 hr (15 min) XXCaptures early absorption phase for PO.
0.5, 1, 2 hr XXDefines the alpha (distribution) phase.
4, 8 hr XXDefines the beta (elimination) phase.
24 hr XXConfirms terminal clearance.

Self-Validating Step: Immediately centrifuge blood samples at 3,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates to halt any potential ex vivo enzymatic degradation.

Bioanalytical Methodology: The HILIC Advantage

Because 2-[(Piperidin-4-yl)amino]acetic acid is a zwitterionic, highly polar molecule, it exhibits negligible retention on standard reversed-phase (C18) columns. It will elute in the void volume alongside endogenous plasma salts, leading to severe ion suppression and assay failure.

The Causality of HILIC Selection: Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for this analyte 1. HILIC utilizes a polar stationary phase (e.g., BEH Amide) and a highly organic mobile phase, which retains polar compounds via a water-enriched layer on the silica surface 2.

Self-Validating Sample Preparation (Protein Crash)

In standard RPLC bioanalysis, plasma precipitated with Acetonitrile (ACN) must be dried down and reconstituted in water to avoid solvent-induced peak broadening. However, HILIC turns this limitation into an advantage. Because HILIC requires a high-organic starting mobile phase (typically 85-95% ACN), the ACN-crashed plasma supernatant can be injected directly into the LC-MS/MS system.

  • Aliquot 10 µL of murine plasma into a 96-well crash plate.

  • Add 30 µL of 100% Acetonitrile (containing a stable-isotope labeled internal standard).

  • Vortex for 2 minutes, then centrifuge at 4,000 x g for 15 minutes.

  • Transfer the highly organic supernatant directly to the autosampler. Causality: Bypassing the dry-down step prevents the loss of this highly polar analyte to non-specific binding on the plastic well walls, inherently validating the recovery of the extraction method.

LC-MS/MS Conditions
  • Column: Waters XBridge BEH Amide (2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 90% B, ramp down to 50% B over 3 minutes to elute the polar analyte, then re-equilibrate at 90% B.

Workflow Visualization

G N1 Di-HCl Salt Solubilization N2 pH Neutralization (Critical QC) N1->N2 Buffer to pH 7.4 N3 In Vivo Dosing (IV & PO) N2->N3 Sterile Filter N4 Serial Plasma Sampling N3->N4 0.083 - 24h N5 ACN Protein Crash (High Organic) N4->N5 3x Volume ACN N6 HILIC LC-MS/MS (Direct Inject) N5->N6 Matches Mobile Phase

Workflow from pH-corrected formulation to HILIC-based bioanalysis for highly polar amines.

References

  • Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance. Bioanalysis / Taylor & Francis. URL:[Link]

  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. PubMed / Bioanalysis. URL: [Link]

  • Optimization and Comparisons for Separation, Detection and Quantification of 12 Aminoglycosides Using 2 Chromatographic Conditions by LC-MS/MS. SCIRP. URL:[Link]

Sources

Application

Application Note: Advanced Chromatographic Separation Strategies for CAS 1082735-89-4

Executive Summary The robust chromatographic separation of highly polar, zwitterionic compounds remains a significant bottleneck in pharmaceutical analysis and drug development. This application note provides a comprehen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust chromatographic separation of highly polar, zwitterionic compounds remains a significant bottleneck in pharmaceutical analysis and drug development. This application note provides a comprehensive, field-proven guide for the analysis of CAS 1082735-89-4 (2-[(piperidin-4-yl)amino]acetic acid dihydrochloride)[1]. Due to its extreme hydrophilicity and multiple ionizable centers, traditional Reversed-Phase Liquid Chromatography (RP-HPLC) fails to provide adequate retention or peak shape. Herein, we establish self-validating protocols utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) to achieve orthogonal, mass-spectrometry-compatible separations.

Physicochemical Profiling & Chromatographic Causality

To design a successful separation method, one must first deconstruct the analyte's physicochemical nature. CAS 1082735-89-4, also known as piperidin-4-ylglycine dihydrochloride[2], possesses a molecular formula of C7H16Cl2N2O2 and a molecular weight of 231.12 g/mol [3].

Structurally, the molecule features:

  • A piperidine ring (secondary amine, pKa ~10.5).

  • An acyclic secondary amine (pKa ~8.5).

  • A carboxylic acid group (pKa ~2.5).

The Causality of RP-HPLC Failure: Because it is supplied as a dihydrochloride salt, the molecule is highly ionic. At typical acidic mobile phase conditions (pH 2–4), both amine groups are fully protonated, conferring a net positive charge. This results in an extremely low LogP. Consequently, when injected onto a standard C18 column, the analyte lacks the hydrophobicity required to partition into the alkyl chains, resulting in void volume elution. Furthermore, the protonated amines interact strongly with residual surface silanols on the silica support, causing severe peak tailing.

To overcome this, we must abandon hydrophobic partitioning as the primary retention mechanism and instead exploit the molecule's polarity and charge.

Methodological Workflow

The following decision matrix illustrates the logical progression for selecting an appropriate chromatographic mode for this analyte.

SelectionWorkflow Start CAS 1082735-89-4 Highly Polar, Zwitterionic CheckRP Traditional RP-HPLC (C18 Column) Start->CheckRP FailRP Elution in Void Volume Poor Retention CheckRP->FailRP Low LogP SelectAlt Select Advanced Mode FailRP->SelectAlt HILIC HILIC Mode (Amide/Zwitterionic) SelectAlt->HILIC Aqueous Partitioning MMC Mixed-Mode (RP/CEX) (Cation-Exchange) SelectAlt->MMC Electrostatic Interaction MS_Comp LC-MS Compatible Buffer Selection HILIC->MS_Comp MMC->MS_Comp

Workflow for selecting advanced chromatographic modes for highly polar analytes.

Protocol I: Hydrophilic Interaction Liquid Chromatography (HILIC)

Scientific Rationale

HILIC combines a polar stationary phase with a highly organic mobile phase (typically >70% acetonitrile)[4]. It is a powerful alternative for separating small polar compounds that are poorly retained on reversed-phase columns[5]. The retention mechanism is driven by the partitioning of the polar analyte into a water-enriched layer partially immobilized on the hydrophilic stationary phase. Because CAS 1082735-89-4 is highly water-soluble, it partitions strongly into this aqueous layer, resulting in excellent retention. Furthermore, the high organic content of the mobile phase enhances electrospray ionization (ESI) efficiency, making this highly MS-compatible[4].

Step-by-Step Methodology
  • Column Selection: Utilize a Zwitterionic (e.g., ZIC-HILIC) or Amide-bonded stationary phase (150 mm × 2.1 mm, 3.5 µm). These phases possess significantly fewer unshielded charges at the surface compared to bare silica, reducing irreversible ionic binding[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Ensures consistent ionization state of the analyte).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution:

    • Note on HILIC gradients: Unlike RP-HPLC, decreasing the organic solvent increases elution strength.

    • 0.0 - 2.0 min: 90% B (Isocratic hold to establish retention)

    • 2.0 - 10.0 min: Linear gradient to 60% B

    • 10.0 - 12.0 min: Hold at 60% B

    • 12.0 - 12.1 min: Return to 90% B

    • 12.1 - 20.0 min: Column re-equilibration (Critical in HILIC to rebuild the hydration layer).

  • Flow Rate & Temperature: 0.3 mL/min at 40°C.

  • Detection: ESI-MS in positive ion mode. Monitor for the free base protonated mass [M+H]+≈m/z159.1 .

System Suitability & Validation

Self-Validation Check: Inject a void volume marker (e.g., toluene). The retention factor ( k′ ) for CAS 1082735-89-4 must be ≥3.0 . If k′<3.0 , increase the starting percentage of Mobile Phase B to 95%.

Protocol II: Mixed-Mode Chromatography (RP/CEX)

Scientific Rationale

Mixed-mode chromatography (MMC) explores at least two controllable mechanisms of interaction simultaneously[6]. For basic, polar amines, a Reversed-Phase/Cation-Exchange (RP/CEX) column is optimal. These stationary phases feature hydrophobic alkyl chains embedded with strong acidic functional groups[6]. While the hydrophobic interaction for CAS 1082735-89-4 is negligible, the positively charged piperidine and secondary amines undergo strong electrostatic interactions with the cation-exchange sites[7]. This allows for the retention of polar and ionizable compounds without the need for mass-spectrometry-incompatible ion-pairing reagents[6].

MMC_Mechanism Analyte Analyte: CAS 1082735-89-4 Protonated Amines (+) Carboxylate (-) Interaction1 Cation-Exchange (Strong Electrostatic) Analyte->Interaction1 Interaction2 Hydrophobic (Weak Partitioning) Analyte->Interaction2 Phase Mixed-Mode Phase Alkyl Chain (RP) Acidic Ligand (-) Phase->Interaction1 Phase->Interaction2 Elution Elution Control Buffer Concentration Mobile Phase pH Interaction1->Elution Interaction2->Elution

Dual-retention mechanism of Mixed-Mode Chromatography (RP/CEX) for zwitterionic analytes.

Step-by-Step Methodology
  • Column Selection: RP/CEX Mixed-Mode Column (e.g., Primesep 100 or equivalent, 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase C: 200 mM Ammonium Formate buffer, pH 3.0.

  • Gradient Elution (Buffer Gradient):

    • In MMC, increasing the ionic strength suppresses electrostatic interactions, causing the analyte to elute[8].

    • Maintain Acetonitrile (B) constant at 20% to keep pressure stable and facilitate MS desolvation.

    • 0.0 - 2.0 min: 5% C (10 mM effective buffer concentration).

    • 2.0 - 15.0 min: Linear gradient of C from 5% to 50% (100 mM effective buffer concentration).

    • 15.0 - 17.0 min: Hold at 50% C.

    • 17.0 - 22.0 min: Re-equilibrate at 5% C.

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Detection: UV at 210 nm (if concentration permits) or ESI-MS.

System Suitability & Validation

Self-Validation Check: The peak asymmetry factor ( As​ ) should be between 0.9 and 1.2. Because the stationary phase provides dedicated cation-exchange sites, the secondary amines of the analyte will not interact with dead silanols, ensuring a perfectly symmetrical peak shape[6].

Quantitative Data Presentation

The following table summarizes the expected chromatographic parameters for CAS 1082735-89-4 across the evaluated techniques, demonstrating the superiority of the advanced modes.

Chromatographic ParameterTraditional RP-HPLC (C18)HILIC (Amide/Zwitterionic)Mixed-Mode (RP/CEX)
Retention Factor ( k′ ) < 0.5 (Void Volume)3.5 – 5.54.0 – 8.0
Peak Asymmetry ( As​ ) > 2.5 (Severe Tailing)1.0 – 1.2 (Symmetrical)0.9 – 1.1 (Highly Symmetrical)
Mobile Phase Organic 2 – 5% (Highly Aqueous)60 – 90% (Highly Organic)15 – 30% (Isocratic Organic)
Primary Mechanism Hydrophobic PartitioningAqueous Layer PartitioningElectrostatic (Ion-Exchange)
Elution Driver Increasing % OrganicIncreasing % AqueousIncreasing Buffer Molarity
LC-MS Compatibility Poor (Low desolvation)Excellent (High sensitivity)Excellent (Volatile buffers)

References

  • NextSDS. "2-[(piperidin-4-yl)
  • Sapphire Bioscience. "2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride."
  • Sigma-Aldrich. "2-[(piperidin-4-yl)amino]acetic acid dihydrochloride | 1082735-89-4."
  • Chromatography Today.
  • IntechOpen.
  • National Institutes of Health (NIH). "Hydrophilic interaction liquid chromatography (HILIC)
  • LCGC Intern
  • Helix Chromatography.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride

Welcome to the dedicated technical support resource for 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome challenges related to the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Understanding the Molecule: A Multifaceted Solubility Profile

2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride is a complex molecule with three ionizable functional groups: a carboxylic acid, a secondary amine, and a piperidine ring nitrogen. This structure means its solubility is highly dependent on the pH of the aqueous environment. As a dihydrochloride salt, it is supplied in a form intended to enhance water solubility compared to its free base. However, its zwitterionic nature—the capacity to form both positive and negative charges on the same molecule—can lead to poor solubility at its isoelectric point (pI), where the net charge is zero.

PropertyValue/InformationSource
CAS Number 1082735-89-4[1][2]
Molecular Formula C7H16Cl2N2O2[3]
Molecular Weight 231.12 g/mol [3]
Estimated pKa1 (Carboxylic Acid) ~2-3Inferred from glycine (pKa ~2.34)[4]
Estimated pKa2 (Secondary Amine) ~9-10Inferred from glycine (pKa ~9.60)[4]
Estimated pKa3 (Piperidine Nitrogen) ~10-11Inferred from piperidine derivatives[5]

Troubleshooting Guide: Addressing Poor Aqueous Solubility

This section provides a systematic approach to diagnosing and resolving solubility issues with 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride.

Initial Assessment: Is the Compound Fully Dissolved?

Before attempting advanced solubilization techniques, it is crucial to confirm that the compound is not already at its solubility limit.

FAQ: My solution appears cloudy or has visible particles. What should I do first?

  • Visual Inspection: Ensure there are no undissolved particulates. A clear, particle-free solution is the goal.

  • Sonication: Use an ultrasonic bath to break up any aggregates and facilitate dissolution.

  • Gentle Heating: Warming the solution can increase the rate of dissolution. However, be cautious as prolonged heating can cause degradation. It is advisable to assess the thermal stability of your compound beforehand. If the compound precipitates upon cooling, this indicates that you have created a supersaturated solution.[5]

Core Strategy: pH Adjustment

The most effective method for improving the solubility of ionizable compounds like this one is pH adjustment. The key is to move the pH of the solution away from the compound's isoelectric point (pI).

FAQ: Why is my compound poorly soluble at neutral pH?

At or near its pI, the molecule exists as a zwitterion with a net neutral charge. This can lead to strong intermolecular electrostatic interactions and a more stable crystal lattice, resulting in lower aqueous solubility.[5]

Workflow for pH-Mediated Solubility Enhancement

Caption: Workflow for pH adjustment to improve solubility.

Experimental Protocol: pH-Solubility Profiling

This experiment will help you determine the optimal pH for solubilizing your compound.

Materials:

  • 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.

  • Vials

  • Shaker or rotator

  • pH meter

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare saturated solutions of the compound in each buffer.

  • Equilibrate the solutions for a set period (e.g., 24-48 hours) at a constant temperature.

  • Centrifuge or filter the solutions to remove undissolved solid.

  • Measure the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method.

  • Plot solubility versus pH to generate a pH-solubility profile.

Advanced Strategies for Solubility Enhancement

If pH adjustment is insufficient or not feasible for your application, consider the following approaches.

1. Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[6]

FAQ: What co-solvents are suitable for this compound?

For many pharmaceutical applications, common co-solvents include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs), such as PEG 400

  • Dimethyl sulfoxide (DMSO)

A common vehicle for in vivo studies is a mixture of saline, DMSO (5-10%), and a surfactant like Tween® 80 (10%).[5]

Experimental Protocol: Co-solvent Screening

  • Prepare a series of aqueous solutions with varying concentrations of a co-solvent (e.g., 10%, 20%, 30% v/v).

  • Determine the solubility of your compound in each co-solvent mixture using the method described for pH-solubility profiling.

  • Plot solubility versus co-solvent concentration.

2. Salt Form Screening

While the compound is already a dihydrochloride salt, it is possible that other salt forms could offer superior solubility or stability. This is a more advanced technique typically employed during drug development.[7] The goal is to co-crystallize the active pharmaceutical ingredient (API) with different counter-ions to find a salt with optimal physicochemical properties.[7]

3. Use of Excipients

Excipients can enhance solubility through various mechanisms.

  • Cyclodextrins: These form inclusion complexes with the drug molecule, effectively shielding the hydrophobic parts and increasing aqueous solubility.

  • Surfactants: These can form micelles that encapsulate the drug.

  • Polymers: These can be used to create amorphous solid dispersions, which have higher kinetic solubility than their crystalline counterparts.

Frequently Asked Questions (FAQs)

Q1: My compound is a dihydrochloride salt. Shouldn't it be highly water-soluble?

While the dihydrochloride salt form is intended to improve aqueous solubility over the free base, the zwitterionic nature of the molecule can still lead to poor solubility, especially near its isoelectric point. At this pH, the net charge is zero, which can result in strong intermolecular interactions and precipitation.[5]

Q2: I need to prepare a stock solution for a biological assay. What is the best approach?

For in vitro assays, preparing a high-concentration stock in 100% DMSO is a common practice. This stock can then be diluted into the aqueous assay buffer. Ensure that the final concentration of DMSO in the assay is low enough (typically <0.5%) to not affect the biological system.

Q3: Can I use heat to dissolve my compound?

Gentle heating can be used to increase the rate of dissolution. However, it is important to be aware that this can lead to the formation of a supersaturated solution, which may precipitate upon cooling.[5] It is also crucial to assess the thermal stability of the compound, as prolonged heating may cause degradation.

Q4: How does the structure of 2-[(Piperidin-4-yl)amino]acetic acid affect its solubility?

The molecule has both a basic piperidine nitrogen (pKa ≈ 10-11) and a secondary amine, as well as an acidic carboxylic acid group (pKa ≈ 2-3).[4][5] This combination of acidic and basic functional groups makes it a zwitterion at physiological pH, which is often the region of lowest solubility. The presence of polar amine and carboxylic acid groups generally contributes to water solubility, but the overall solubility is dictated by the pH-dependent ionization state.

Q5: What are the potential stability issues I should be aware of?

The stability of amino acid derivatives can be influenced by pH. For instance, some derivatives can undergo hydrolysis, particularly at pH extremes.[6] It is advisable to conduct stability studies on your solubilized formulation under the intended storage and use conditions. A stability-indicating analytical method, such as HPLC, should be used to monitor for the appearance of degradation products over time.

Visualizing the pH-Solubility Relationship

The following diagram illustrates the theoretical ionization states of 2-[(Piperidin-4-yl)amino]acetic acid at different pH values, which dictates its solubility.

Caption: Theoretical relationship between pH, ionization state, and solubility.

By understanding the principles outlined in this guide and applying the suggested experimental protocols, you will be well-equipped to overcome the solubility challenges associated with 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride and advance your research with confidence.

References

  • BenchChem. (2025). Troubleshooting poor solubility of piperidine-4-acetic acid compounds. BenchChem Technical Support.
  • Melnykov, K. P., et al. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
  • BOC Sciences. (n.d.). Salt Form Screening and Selection Services.
  • ChemicalBook. (2026, January 13). 4-N-BOC-Aminopiperidine | 73874-95-0.
  • PubMed. (2003, November 1).
  • Waters. (n.d.).
  • BenchChem. (n.d.). literature review on substituted piperidine acetic acids.
  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules.
  • AMSbiopharma. (2025, December 11).
  • Pearson. (n.d.). Glycine has pKa values of 2.34 and 9.60.
  • Sapphire Bioscience. (n.d.). 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride.
  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules.
  • Alfa Aesar. (2023, March 16).
  • CXZ080. (n.d.).
  • PMC. (2016, November 29). Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI.
  • NextSDS. (n.d.). 2-[(piperidin-4-yl)
  • Wagen, C. (2025, October 16). How to Predict pKa. Rowan.
  • Semantic Scholar. (n.d.). Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach.
  • MilliporeSigma. (2025, September 22).
  • PMC. (n.d.).
  • FUJIFILM Wako Chemicals. (n.d.).
  • Fisher Scientific. (n.d.).
  • Pearson. (n.d.). Glycine has pKa values of 2.3 and 9.6. Do you expect the pKa valu....
  • Google Patents. (n.d.).
  • PMC. (2010, February 12). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).
  • NextSDS. (n.d.). 2-Amino-2-(piperidin-4-yl)
  • BenchChem. (2025). N-Hydroxyglycine CAS number and chemical properties.
  • MDPI. (n.d.).
  • BLDpharm. (n.d.). 1082735-89-4|2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride.
  • Bentham Science. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • Google Patents. (n.d.). WO2002008224A1 - Aminopiperidine quinolines and their azaisosteric analogues with antibacterial activity.
  • NextSDS. (n.d.). 2-[(piperidin-4-yl)
  • Echemi. (n.d.). 2-Amino-2-(piperidin-4-yl)acetic acid dihydrochloride.

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride

Welcome to the Technical Support Center. This guide provides an optimized, field-validated protocol and troubleshooting matrix for the synthesis of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride (CAS 1082735-89-4).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides an optimized, field-validated protocol and troubleshooting matrix for the synthesis of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride (CAS 1082735-89-4). This resource is designed for drug development professionals and synthetic chemists who require high-yield, scalable, and reproducible methodologies.

Route Selection & Mechanistic Rationale

When synthesizing secondary amines like 2-[(Piperidin-4-yl)amino]acetic acid, chemists typically evaluate two primary routes:

  • Direct Alkylation: Reacting 4-amino-1-Boc-piperidine with ethyl bromoacetate.

  • Reductive Amination: Reacting 1-Boc-4-piperidone with a glycine ester.

The Expert Consensus: We strongly recommend the Reductive Amination route[1]. Direct alkylation frequently suffers from poor chemoselectivity, leading to over-alkylation (tertiary amine byproducts) that are notoriously difficult to separate via chromatography. By utilizing 1-Boc-4-piperidone and glycine tert-butyl ester hydrochloride, the reaction is strictly limited to mono-alkylation.

Furthermore, employing sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent ensures high chemoselectivity. NaBH(OAc)₃ is a mild hydride donor that specifically reduces the transient iminium ion without reducing the starting ketone to an alcohol[2]. Finally, using a tert-butyl ester allows for a highly efficient "global deprotection" step, where a single reagent (4M HCl in dioxane) simultaneously cleaves both the Boc group and the ester, directly precipitating the target dihydrochloride salt.

Synthetic Workflow Visualization

SynthesisWorkflow SM Starting Materials 1-Boc-4-piperidone + Glycine t-butyl ester Imine Iminium Intermediate (Transient) SM->Imine DCE, Et3N RT, 2h Intermediate Protected Intermediate tert-butyl 2-((1-Boc-piperidin -4-yl)amino)acetate Imine->Intermediate NaBH(OAc)3 RT, 12h Product Final Product 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride Intermediate->Product 4M HCl/Dioxane RT, 12h

Figure 1: Optimized reductive amination and global deprotection workflow.

Standard Operating Procedure (SOP)

This protocol is a self-validating system: successful execution of Step 1 guarantees a cleanly soluble intermediate, while successful execution of Step 2 is visually confirmed by the precipitation of the final salt.

Step 1: Reductive Amination
  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 1-Boc-4-piperidone (1.0 eq) and glycine tert-butyl ester hydrochloride (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Freebasing: Add triethylamine (Et₃N) (1.1 eq) dropwise to neutralize the hydrochloride salt. Stir the mixture at room temperature for 2 hours to allow complete formation of the imine/iminium intermediate.

  • Reduction: Cool the reaction to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portionwise over 15 minutes[2].

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl 2-((1-Boc-piperidin-4-yl)amino)acetate as a pale yellow oil. (Self-validation: Crude NMR should show no residual ketone peak at ~210 ppm).

Step 2: Global Deprotection & Salt Formation
  • Reaction: Dissolve the crude intermediate from Step 1 in a minimal amount of anhydrous 1,4-dioxane.

  • Cleavage: Slowly add 4M HCl in dioxane (15.0 eq). Stir vigorously at room temperature for 12 hours. During this time, the solution will become cloudy as the dihydrochloride salt begins to precipitate.

  • Isolation: Add a 3x volume of cold, anhydrous diethyl ether (Et₂O) to force complete precipitation of the salt.

  • Filtration: Filter the resulting white solid over a glass frit under a stream of N₂ (the salt can be hygroscopic). Wash the filter cake with cold Et₂O and dry under high vacuum to afford 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride .

Quantitative Optimization Data

The following table summarizes the causality behind our reagent and condition choices during the reductive amination step.

Reducing AgentSolventImine Pre-formation TimeYield (%)Mechanistic Observation / Causality
NaBH₄MeOH0 hours15%Failure: Non-selective. Rapidly reduces the starting ketone to 1-Boc-4-piperidinol.
NaBH₃CNMeOH2 hours65%Sub-optimal: Requires acidic pH; generates highly toxic HCN gas as a byproduct.
NaBH(OAc)₃DCM2 hours82%Good: Selective, but solubility of the reducing agent is slightly limited in DCM.
NaBH(OAc)₃ DCE 2 hours 94% Optimal: Perfect balance of solubility and chemoselectivity[2].

Troubleshooting & FAQs

TroubleshootingLogic Issue Issue: Low Yield or Purity of Final Salt Check1 Is the product a gummy oil instead of a powder? Issue->Check1 Fix1 Action: Triturate with cold anhydrous diethyl ether. Ensure dioxane is dry. Check1->Fix1 Yes Check2 Is NMR showing residual t-butyl ester peaks? Check1->Check2 No Fix2 Action: Extend HCl/Dioxane reaction time to 12h or gently warm to 35°C. Check2->Fix2 Yes Check3 Is the intermediate yield < 50%? Check2->Check3 No Fix3 Action: Allow 2h for imine formation before adding NaBH(OAc)3. Check3->Fix3 Yes

Figure 2: Troubleshooting decision tree for common synthesis bottlenecks.

Q1: Why is my final product a gummy oil instead of a crystalline powder?

A: This is a classic symptom of moisture contamination or incomplete precipitation. Dihydrochloride salts are highly polar and often hygroscopic.

  • The Fix: Ensure your 4M HCl in dioxane is strictly anhydrous. If you have a gummy residue, dissolve it in a few drops of dry methanol, then rapidly crash it out by adding a large excess of ice-cold, anhydrous diethyl ether while stirring vigorously. Filter immediately under a nitrogen atmosphere.

Q2: I am seeing residual tert-butyl ester peaks in my final ¹H NMR. Why didn't it cleave?

A: While the Boc group cleaves rapidly (usually within 1-2 hours), the tert-butyl ester is sterically hindered and requires significantly more time to hydrolyze under anhydrous acidic conditions.

  • The Fix: Do not stop the deprotection step prematurely. Ensure the reaction stirs for a full 12 hours. If the ester persists, you can gently warm the reaction to 35 °C, but do not exceed this temperature to avoid degrading the piperidine ring.

Q3: I attempted the alternative direct alkylation route (4-amino-1-Boc-piperidine + ethyl bromoacetate) and got a messy mixture. Can I salvage this?

A: Direct alkylation is prone to over-alkylation because the secondary amine product is often more nucleophilic than the primary amine starting material.

  • The Fix: If you must use this route, you must invert the addition order. Dissolve the amine in DCM with a mild base (e.g., K₂CO₃), cool to -78 °C, and add the ethyl bromoacetate extremely slowly via a syringe pump. However, we highly advise switching to the reductive amination protocol outlined above to save time and resources[1].

References

  • Title: 2-[(piperidin-4-yl)
  • Title: Application Notes and Protocols for the Laboratory ...
  • Source: nih.

Sources

Troubleshooting

resolving co-elution issues with 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride in LC-MS

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing severe chromatographic challenges with highly polar, zwitterionic small molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing severe chromatographic challenges with highly polar, zwitterionic small molecules.

Here, we address the specific LC-MS/MS co-elution and retention failures associated with 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride , providing mechanistically grounded solutions, validated protocols, and troubleshooting FAQs.

Part 1: The Mechanistic Root of the Problem

2-[(Piperidin-4-yl)amino]acetic acid is a highly hydrophilic, zwitterionic molecule. It contains two basic secondary amines (the piperidine ring and the aliphatic amine) and an acidic carboxylic acid group. Supplied as a dihydrochloride salt, it presents a "perfect storm" for standard Reversed-Phase Liquid Chromatography (RP-LC):

  • Hydrophilic Voiding: With a LogP well below zero, the molecule lacks the hydrophobicity required to partition into standard C18 stationary phases. It elutes in the void volume ( t0​ ).

  • Ion Suppression Causality: Because the analyte elutes in the void volume, it co-elutes with unretained biological matrix components and its own high-concentration chloride counter-ions. In the Electrospray Ionization (ESI) source, these co-eluting compounds compete for a limited number of available protons. The matrix "steals" the charge, resulting in severe ion suppression and a catastrophic loss of MS sensitivity[1].

  • Silanol Interactions: The strongly basic amines interact with residual unendcapped silanol groups on silica-based columns, causing severe peak tailing and further degrading resolution.

IonSuppression Coelution Analyte + Matrix Co-elute at t0 ESI ESI Droplet Formation Coelution->ESI Competition Competition for Surface Charge ESI->Competition Suppression Reduced Analyte Ionization Competition->Suppression SignalDrop Loss of MS Sensitivity Suppression->SignalDrop

Fig 1: The causality of ion suppression driven by void-volume co-elution in LC-MS.

Part 2: Diagnostic FAQs & Troubleshooting

Q: My analyte elutes at 0.6 minutes on a C18 column and the peak area varies wildly between injections. What is happening? A: You are observing classic void volume co-elution. The variance in peak area is due to matrix effects—specifically ion suppression[2]. Because the analyte is not retained, it enters the mass spectrometer alongside all un-retained salts and lipids. You must change the chromatographic retention mechanism to separate the analyte from the suppression zone.

Q: Can I just use an ion-pairing agent like Heptafluorobutyric acid (HFBA) to force retention on my C18 column? A: While HFBA will neutralize the basic amines and increase hydrophobicity, it is strongly discouraged for high-sensitivity MS work. Ion-pairing agents cause persistent background contamination in the MS source and severely suppress the electrospray signal of the analyte itself.

Q: How do I handle the dihydrochloride salt form? Will the chloride suppress my signal? A: Yes. Two equivalents of chloride ions can cause localized signal suppression and peak splitting if they co-elute with the target molecule. You must use a high-buffer concentration in your mobile phase (e.g., 10–20 mM Ammonium Formate) to maintain a constant ionic strength, which displaces the chloride and ensures reproducible ionization.

Part 3: Engineered Solutions for Polar Basic Compounds

To resolve co-elution, we must abandon standard RP-LC and utilize mechanisms designed for polar retention.

Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the gold standard for polar, basic compounds[3]. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and an organic-rich mobile phase (typically >80% acetonitrile).

  • The Mechanism: Water from the mobile phase forms an enriched, immobilized aqueous layer on the polar stationary phase. The polar analyte partitions from the bulk organic mobile phase into this aqueous layer[4].

Strategy B: Mixed-Mode Chromatography (RP / Cation-Exchange)

Mixed-mode columns combine a hydrophobic alkyl chain with an embedded ionic functional group (e.g., a sulfonic acid for cation exchange)[5].

  • The Mechanism: At an acidic pH (e.g., pH 3.0), the carboxylic acid on your analyte is neutral, but both piperidine and aliphatic amines are fully protonated (net charge +2). These cations bind electrostatically to the negatively charged stationary phase, providing massive retention that can be precisely tuned by adjusting the mobile phase buffer concentration[6].

ColumnSelection Start Analyte: Highly Polar, Basic (LogP < 0, Zwitterionic) RP_C18 Standard C18 (RP-LC) Start->RP_C18 Default Method HILIC HILIC (Amide/Zwitterionic) Start->HILIC High Organic MixedMode Mixed-Mode (Cation-Exchange) Start->MixedMode Low pH Buffer Outcome1 Void Volume Elution Ion Suppression RP_C18->Outcome1 Outcome2 Aqueous Layer Partitioning Good Retention & MS Signal HILIC->Outcome2 Outcome3 Electrostatic Binding Excellent Peak Shape MixedMode->Outcome3

Fig 2: Decision matrix for chromatographic retention of zwitterionic piperidine derivatives.

Part 4: Quantitative Comparison of Chromatographic Strategies

StrategyStationary PhaseMobile Phase (A / B)Primary Retention MechanismMS SensitivityResolution of Co-elution
Standard RP-LC C18 / C8Water / Acetonitrile (0.1% FA)Hydrophobic PartitioningPoor (Suppression)Fail ( k′ < 0.5)
HILIC Zwitterionic (Z-HILIC) or Amide10mM NH₄Formate pH 3.0 / AcetonitrileAqueous Layer PartitioningExcellent Pass ( k′ > 3.0)
Mixed-Mode RP + Strong Cation Exchange (MCX)Water / Acetonitrile (Ammonium Formate buffer)Electrostatic InteractionGood Pass ( k′ > 5.0)
Ion-Pairing C18Water / Acetonitrile + 5mM HFBAHydrophobic + Ion-PairingPoor (Signal Quenching)Pass ( k′ > 4.0)

Part 5: Validated Experimental Protocols

Protocol 1: Optimized HILIC LC-MS/MS Workflow

This protocol is designed as a self-validating system. By utilizing a high buffer concentration, we control the ionization state of the zwitterion and chromatographically isolate the analyte from the dihydrochloride matrix.

Materials:

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC or Waters Atlantis BEH Z-HILIC), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step-by-Step Methodology:

  • System Preparation: Purge the LC lines thoroughly to remove any residual water. HILIC columns are highly sensitive to aqueous contamination in the organic lines.

  • Column Equilibration (Critical Step): HILIC columns require extensive equilibration to form the immobilized water layer. Flush the column with 50% A / 50% B for 20 column volumes, then equilibrate at the starting gradient conditions (typically 5% A / 95% B) for an additional 30 column volumes.

  • Sample Diluent Preparation: Never inject a HILIC sample in 100% water. The sample diluent must closely match the starting mobile phase. Dilute your 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride stock in a minimum of 75% Acetonitrile. If precipitation occurs, add up to 5% DMSO to aid solubility.

  • Gradient Execution:

    • 0.0 - 1.0 min: 5% A / 95% B (Isocratic hold to trap the analyte).

    • 1.0 - 5.0 min: Ramp to 40% A / 60% B (Increases polarity to elute the basic analyte).

    • 5.0 - 6.0 min: Hold at 40% A / 60% B.

    • 6.0 - 6.1 min: Return to 5% A / 95% B.

    • 6.1 - 10.0 min: Re-equilibration.

  • Validation Check: Calculate the retention factor ( k′ ). The analyte must elute with a k′≥2.0 . If k′<2.0 , decrease the initial aqueous percentage or switch to a Mixed-Mode column.

Protocol 2: Sample Desalting via Weak Cation Exchange (WCX) SPE

If matrix effects persist due to the dihydrochloride salt or biological matrix, use Solid Phase Extraction (SPE) prior to LC-MS. Because the analyte is a strong base, a Weak Cation Exchange (WCX) resin is ideal.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through the WCX cartridge.

  • Loading: Dilute the sample in 1 mL of 10 mM Ammonium Acetate (pH 6.0). At this pH, the piperidine ring is protonated (+), binding to the carboxylate groups (-) on the WCX resin.

  • Washing: Wash with 2 mL of Water, followed by 2 mL of Methanol. This removes the chloride ions and neutral/acidic matrix interferences.

  • Elution: Elute the target analyte with 1 mL of 5% Formic Acid in Methanol. The low pH neutralizes the WCX resin's carboxylate groups, releasing the protonated analyte.

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 75% Acetonitrile for HILIC injection.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom. Available at:[Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at:[Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at:[Link]

  • Retention and Selectivity of Stationary Phases Used in HILIC. LCGC International. Available at:[Link]

  • Mixed-Mode Chromatography and Stationary Phases. Helix Chromatography. Available at:[Link]

  • Evolution of Mixed-Mode Chromatography. Chromatography Today. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

NMR validation of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride purity

Absolute Purity Validation of 2-[(Piperidin-4-yl)amino]acetic Acid Dihydrochloride: A Comparative Guide to qNMR vs. HPLC-UV The Analytical Bottleneck: Highly Polar, Non-Chromophoric Building Blocks In modern drug discove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Absolute Purity Validation of 2-[(Piperidin-4-yl)amino]acetic Acid Dihydrochloride: A Comparative Guide to qNMR vs. HPLC-UV

The Analytical Bottleneck: Highly Polar, Non-Chromophoric Building Blocks

In modern drug discovery, particularly in the synthesis of peptidomimetics and PROTAC linkers, the structural integrity of starting materials is paramount. 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride (CAS: 1082735-89-4) is a highly polar, aliphatic building block 1. Because it completely lacks π -conjugated systems or aromatic rings, it presents a severe analytical challenge for traditional chromatographic methods.

When researchers attempt to validate the purity of this compound using standard High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV), the results are often misleading. This guide objectively compares the mechanistic failures of HPLC-UV for this specific molecule against the absolute metrological traceability provided by Quantitative Nuclear Magnetic Resonance (qNMR).

The Causality of HPLC-UV Failure

HPLC-UV relies on the differential absorption of light by chromophores. Because 2-[(Piperidin-4-yl)amino]acetic acid lacks a chromophore, detection must be forced down to low wavelengths (e.g., 210 nm). This introduces critical points of failure:

  • Solvent Interference: At 210 nm, common mobile phase additives (like TFA) and solvents (like Acetonitrile) exhibit strong background absorption, leading to severe baseline drift.

  • Invisible Impurities: HPLC-UV assumes that all impurities absorb UV light similarly to the analyte. In highly polar, non-chromophoric building blocks, HPLC-UV often overestimates purity because impurities lacking chromophores are simply invisible to the detector 2.

  • Relative vs. Absolute Purity: HPLC provides relative area percentages. Without an identical, highly pure reference standard of the analyte itself to calculate response factors, the mass percentage cannot be accurately determined.

The qNMR Paradigm: A Self-Validating Primary Method

Quantitative NMR (qNMR) bypasses the need for chromophores entirely. The fundamental principle of qNMR is that the area under an NMR resonance peak is directly proportional to the molar concentration of the nuclei (protons) generating that signal [[3]]().

By co-dissolving the analyte with a certified Internal Standard (IS), qNMR provides an absolute purity value that is SI-traceable 4. It is independent of varying physical properties, requires minimal sample preparation, and is non-destructive 5.

Experimental Protocol: Absolute qNMR Purity Determination

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a causality-driven control to prevent integration skew.

Step 1: Internal Standard (IS) Selection & Baseline Validation
  • Choice of IS: We select Maleic Acid (NIST-traceable, purity ≥99.9%).

  • Causality: 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride is highly soluble in D2​O . Its proton signals are entirely aliphatic (multiplets between δ 1.5–3.5 ppm for the piperidine ring, and a singlet near δ 3.8 ppm for the acetic acid CH2​ ). Maleic acid is highly soluble in D2​O and produces a sharp, isolated singlet at δ 6.26 ppm. This ensures zero spectral overlap, which is the cornerstone of accurate qNMR [[6]]().

  • Validation: Run a blank 1H NMR of the unspiked analyte in D2​O . Confirm the baseline at δ 6.26 ppm is completely flat.

Step 2: Gravimetric Preparation
  • Using a calibrated microbalance (readability 0.001 mg), accurately weigh ~10.0 mg of the analyte and ~5.0 mg of Maleic Acid into the same anti-static weighing boat.

  • Quantitatively transfer the mixture into a vial and dissolve completely in 0.6 mL of D2​O .

  • Transfer the homogeneous solution to a 5 mm NMR tube.

Step 3: NMR Acquisition Parameters
  • Frequency: 400 MHz or 600 MHz.

  • Flip Angle: 90° (to maximize signal-to-noise ratio).

  • Relaxation Delay ( D1​ ): 60 seconds.

    • Causality: The T1​ relaxation time for small molecules is typically 2–5 seconds. To achieve >99.9% recovery of equilibrium longitudinal magnetization, D1​ must be ≥5×T1​ . If D1​ is too short, the signal becomes saturated, the integral is artificially reduced, and the purity calculation will be entirely invalid.

  • Scans (NS): 64 (to ensure an S/N ratio > 250:1 for the target peaks).

Step 4: Data Processing & Calculation
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.

  • Perform strict manual phase correction and a 5th-order polynomial baseline correction.

  • Integrate the Maleic acid singlet ( δ 6.26 ppm, N=2 ) and the analyte's acetic acid methylene protons ( δ ~3.8 ppm, N=2 ).

  • Calculate absolute purity ( Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, and P = Purity).

Comparative Data Analysis

The table below summarizes the quantitative and operational differences between the two methods for this specific compound.

Analytical ParameterHPLC-UV (at 210 nm) 1H qNMR (Maleic Acid IS)
Detection Principle Differential distribution & UV absorptionDirect proportionality of proton resonance
Reference Standard Requires identical, pure analyte referenceUniversal IS (e.g., Maleic Acid)
Accuracy Profile Relative (Prone to overestimation)Absolute (SI-Traceable)
Chromophore Dependency High (Causes baseline noise at 210 nm)None (Detects all protonated impurities)
Sample Recovery DestructiveNon-destructive

Workflow Visualization

G cluster_HPLC HPLC-UV Workflow cluster_qNMR qNMR Workflow Analyte 2-[(Piperidin-4-yl)amino]acetic acid (Aliphatic, No Chromophore) HPLC_Detect UV Detection at 210 nm (High background noise) Analyte->HPLC_Detect qNMR_Prep Co-dissolve with Maleic Acid (Internal Standard in D2O) Analyte->qNMR_Prep HPLC_Issue Variable Response Factors & Solvent Interference HPLC_Detect->HPLC_Issue HPLC_Result Relative Area % (Prone to Overestimation) HPLC_Issue->HPLC_Result qNMR_Detect 1H NMR Acquisition (Integrate δ 3.8 ppm vs δ 6.26 ppm) qNMR_Prep->qNMR_Detect qNMR_Result Absolute Mass Purity % (SI-Traceable) qNMR_Detect->qNMR_Result

Comparative workflow of HPLC-UV vs. qNMR for non-chromophoric purity validation.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results ResolveMass Laboratories Inc.[Link]6

  • Quantitative 1H Nuclear Magnetic Resonance Method for Assessing Purity MDPI - Molecules [Link]5

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained ResolveMass Laboratories Inc. [Link]3

  • 2-[(piperidin-4-yl)amino]acetic acid dihydrochloride — Chemical Substance Information NextSDS [Link] [[1]]()

Sources

Comparative

comparative cytotoxicity of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride in vitro

An objective, in-depth technical guide for researchers, assay developers, and drug discovery scientists evaluating the in vitro safety and baseline cytotoxicity of piperidine-based building blocks. Executive Summary & Me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An objective, in-depth technical guide for researchers, assay developers, and drug discovery scientists evaluating the in vitro safety and baseline cytotoxicity of piperidine-based building blocks.

Executive Summary & Mechanistic Rationale

In early-stage drug discovery and peptidomimetic design, 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride (CAS 1082735-89-4) is frequently utilized as a versatile, bifunctional building block. Because it is incorporated into larger pharmacophores—such as integrin antagonists or targeted protein degraders (PROTACs)—it is critical to establish its baseline in vitro cytotoxicity.

As a Senior Application Scientist, the first question to ask when screening a building block is: Does the scaffold itself possess inherent biological reactivity that could confound downstream phenotypic assays?

Unlike highly lipophilic or planar aromatic piperidine derivatives that can intercalate DNA or disrupt lipid bilayers[1], 2-[(Piperidin-4-yl)amino]acetic acid is highly polar and zwitterionic in nature. This polarity severely restricts passive diffusion across intact mammalian cell membranes. Consequently, its intracellular accumulation is minimal, and its inherent cytotoxicity is exceptionally low. However, because it is supplied as a dihydrochloride salt , introducing it into unbuffered in vitro assay systems can cause a rapid drop in media pH. This acidic shock can induce artifactual cell death that is often misattributed to the compound's structural toxicity.

This guide provides a comparative data analysis and self-validating experimental protocols to accurately assess the cytotoxicity of this compound while controlling for physical artifacts.

Comparative Cytotoxicity Profiles

To contextualize the safety profile of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride, we must compare it against both its unmodified parent heterocycle and known cytotoxic reference standards used in high-throughput screening (qHTS)[2][3].

The table below synthesizes expected IC₅₀ values across standard mammalian cell lines (e.g., HEK293, HepG2, L929) based on structural activity relationships and[4].

Test CompoundStructural ClassExpected IC₅₀ (µM)Primary Cytotoxic Mechanism / Rationale
2-[(Piperidin-4-yl)amino]acetic acid 2HCl Polar Bifunctional Scaffold> 1000 µM Biologically inert at standard screening concentrations. Restricted membrane permeability.
Piperidine (Free Base) Simple Aliphatic Heterocycle~ 400 - 500 µMMild membrane disruption and localized alkalization of cellular microenvironments.
Trans-Platinum Piperidine Complex Organometallic Derivative< 10 µMActive DNA cross-linking leading to targeted apoptosis[1].
Doxorubicin Anthracycline (Positive Control)< 1 µMTopoisomerase II inhibition and DNA intercalation.
Triton X-100 (0.1% v/v) Non-ionic Surfactant (Assay Control)N/A (Immediate)Complete solubilization of the lipid bilayer; used to define 0% viability baseline[4].

Cellular Stress & Viability Readout Pathways

To accurately measure the cytotoxicity of piperidine derivatives, we rely on two primary metabolic markers: mitochondrial succinate dehydrogenase activity (MTT assay) and intracellular ATP pools (CellTiter-Glo assay). The diagram below illustrates the causality between compound exposure and the resulting biochemical readouts.

G C 2-[(Piperidin-4-yl)amino] acetic acid Cell Mammalian Cell (HEK293 / HepG2) C->Cell Exposure (48h) Mito Mitochondrial Metabolism Cell->Mito Maintains ATP ATP Pool Mito->ATP Generates MTT MTT Assay (Formazan at 570nm) Mito->MTT Succinate Dehydrogenase CTG CellTiter-Glo (Luminescence) ATP->CTG Luciferase Reaction

Cellular mechanisms of MTT and ATP-based in vitro cytotoxicity assays.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. When testing a dihydrochloride salt, the experimental design must actively rule out pH-induced artifacts and compound auto-absorbance.

Protocol 1: ISO 10993-5 Compliant MTT Assay (Colorimetric)

This method is the global standard for assessing the biological evaluation of medical devices and chemical constituents[4][5].

Causality & Rationale: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by metabolically active cells. We utilize a HEPES-buffered media to neutralize the HCl released by the test compound, ensuring that any observed >30% reduction in viability is due to true structural toxicity, not media acidification.

Step-by-Step Methodology:

  • Cell Seeding: Seed L929 mouse fibroblasts or HepG2 cells at 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS and 25 mM HEPES . Leave column 1 blank (media only) as a spectrophotometric baseline.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation (Crucial Step): Dissolve 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride in DMSO to create a 100 mM stock. Dilute into the HEPES-buffered media to achieve a top concentration of 1000 µM. Check the media color (phenol red); it must remain pink/red (pH ~7.4), not yellow (pH <6.8).

  • Exposure: Aspirate old media and apply the compound dilutions, a vehicle control (0.1% DMSO), and a positive control (10 µM Doxorubicin or 0.1% Triton X-100). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours.

  • Solubilization: Carefully aspirate the media and add 100 µL of pure DMSO to dissolve the intracellular formazan crystals.

  • Validation & Readout: Measure absorbance at 570 nm.

    • System Validation: The assay is only valid if the vehicle control shows >95% viability relative to untreated cells, and the positive control shows <30% viability[4][5].

Protocol 2: NCATS-Aligned CellTiter-Glo qHTS Assay (Luminescent)

For high-throughput screening of chemical libraries, the utilizes ATP-dependent luciferase assays to prevent the optical interference common in colorimetric assays[3][6].

Workflow N1 1. Compound Prep (10mM in DMSO) N2 2. Serial Dilution (15-point curve) N1->N2 N4 4. Compound Transfer (Acoustic Dispensing) N2->N4 N3 3. Cell Seeding (1536-well plate) N3->N4 N5 5. Incubation (48h at 37°C) N4->N5 N6 6. Reagent Addition (CellTiter-Glo) N5->N6 N7 7. Luminescence Read & IC50 Calculation N6->N7

Quantitative High-Throughput Screening (qHTS) workflow for cytotoxicity.

Causality & Rationale: ATP is the most direct proxy for cell viability. Because ATP depletes within minutes of necrosis or apoptosis, luminescence provides a highly sensitive, real-time snapshot of cytotoxicity. Acoustic dispensing (Echo) is used to transfer nanoliter volumes of the compound, completely avoiding the solvent toxicity artifacts associated with traditional pipetting.

Step-by-Step Methodology:

  • Micro-Seeding: Dispense 5 µL of HEK293 cell suspension (2,000 cells/well) into a solid-white 1536-well plate.

  • Acoustic Transfer: Use an acoustic liquid handler to transfer 23 nL of the piperidine derivative (from a 15-point dose-response source plate) directly into the assay wells.

  • Incubation: Incubate plates for 48 hours at 37°C in a humidified environment.

  • Lysis & Reaction: Add 5 µL of CellTiter-Glo reagent directly to the wells. The detergent in the reagent lyses the cells, releasing ATP, which immediately reacts with the proprietary recombinant luciferase and luciferin.

  • Readout: Incubate at room temperature for 15 minutes to stabilize the signal, then read luminescence on a multi-mode plate reader. Normalize data against the DMSO vehicle (100% viability) and calculate the IC₅₀ using a four-parameter logistic non-linear regression model[2][3].

Conclusion

When evaluated rigorously, 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride exhibits an excellent in vitro safety profile, with an expected IC₅₀ well above the standard 100 µM threshold for cytotoxicity. By utilizing heavily buffered media to counteract the dihydrochloride salt and employing self-validating assays like MTT or CellTiter-Glo, researchers can confidently utilize this compound as a biologically inert scaffold in advanced drug design.

References

  • RISE Research Institutes of Sweden. "ISO 10993-5 Cytotoxicity Test - in vitro". Available at:[Link]

  • National Institutes of Health (NIH) / NCATS. "Prediction of chemical-induced acute toxicity using in vitro assay data and chemical structure". PMC / PubMed Central. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Novel Apoptosis-Inducing trans-Platinum Piperidine Derivatives: Synthesis and Biological Characterization". Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride

As a Senior Application Scientist, I understand that robust safety protocols are not just about compliance; they are the bedrock of reproducible, high-quality research. Handling novel or specialized reagents like 2-[(Pip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that robust safety protocols are not just about compliance; they are the bedrock of reproducible, high-quality research. Handling novel or specialized reagents like 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride requires a proactive and informed approach to safety. This guide is structured to provide not just a set of rules, but a clear rationale for each recommendation, ensuring you can work with this compound confidently and safely.

The core principle of our approach is to assess risk based on the chemical's structure and available data. While this specific dihydrochloride salt is a solid and may appear benign, its piperidine moiety is a significant structural alert. Piperidine and its derivatives are known to be corrosive, toxic, and capable of causing severe tissue damage[1][2][3][4]. Therefore, we will adopt a cautious stance, implementing engineering controls and personal protective equipment (PPE) sufficient to mitigate these potential hazards.

Hazard Analysis: A Structurally-Informed Risk Assessment

Before handling any chemical, understanding its potential hazards is critical. For 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride, we must consider both the specific data for this compound and the known hazards of its parent structure, piperidine.

  • Classified Hazards: According to the European Chemicals Agency (ECHA) classification, this compound is identified as a skin irritant (H315, Category 2), a serious eye irritant (H319, Category 2A), and may cause respiratory irritation, drowsiness or dizziness (H336, STOT SE 3)[5].

  • Inferred Hazards from Piperidine Moiety: The piperidine functional group is the primary driver of our safety protocol. Liquid piperidine is highly corrosive, causing severe skin burns and eye damage, and can be toxic or even fatal if inhaled or absorbed through the skin[2][4][6]. Although this compound is a solid salt, the dust presents an inhalation hazard, and contact with moist skin or mucous membranes can lead to significant irritation or burns[1][3].

This dual analysis compels the use of comprehensive protective measures that go beyond the minimum requirements for a typical non-volatile solid.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is directly informed by the hazard analysis. The goal is to create an impermeable barrier between you and the chemical, preventing all routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory). All handling of this compound, especially the solid form, must be performed within a certified chemical fume hood or a similar ventilated enclosure[7][8].

Area of Protection Required Personal Protective Equipment Rationale & Expert Insight
Engineering Control Certified Chemical Fume Hood This is the most critical safety control. It protects the user from inhaling aerosolized dust during handling and contains any potential spills. All weighing and solution preparation must occur within the fume hood[4][7].
Eye & Face Chemical Safety Goggles & Full-Face ShieldThe compound is a confirmed serious eye irritant[5]. Piperidine derivatives can cause severe, irreversible eye damage[1][3]. Goggles provide a seal against dust and splashes, while the face shield protects the rest of the face. This combination is mandatory[7].
Hand Protection Double-Gloved Nitrile or Neoprene Gloves Piperidine and related amines can penetrate standard latex gloves. Chemical-resistant nitrile or neoprene gloves provide better protection[9]. Double-gloving is a best practice that allows for the safe removal of the outer glove if contamination occurs, without exposing the skin. Inspect gloves for any defects before use[7].
Body Protection Fully-Buttoned Laboratory Coat & Chemical-Resistant Apron A standard lab coat protects against incidental contact. When handling more than milligram quantities, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills[7][10].
Respiratory NIOSH-Approved Respirator (As Needed) While all routine work should be in a fume hood, a respirator may be necessary for spill cleanup or if engineering controls fail. A half-mask or full-face respirator with P100 (particulate) and organic vapor/acid gas cartridges is recommended to protect against both dust and potential decomposition products[3][11][12].

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential workflow minimizes the risk of exposure and ensures a safe laboratory environment.

Step 1: Preparation & Pre-Handling Safety Check

  • Designate the Work Area: All handling of the solid and its solutions must occur inside a certified chemical fume hood[8].

  • Assemble Materials: Before bringing the chemical into the hood, gather all necessary equipment: spatula, weigh paper or boat, vials, solvents, and waste containers.

  • Verify Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station. Ensure they are unobstructed[7][9].

  • Don PPE: Put on all required PPE (lab coat, apron, double gloves, goggles, and face shield) before entering the designated work area.

Step 2: Weighing and Solution Preparation (Inside Fume Hood)

  • Minimize Dust: Handle the solid chemical with care to avoid creating airborne dust. Use a micro-spatula for transfers.

  • Tare Equipment: Place a weigh boat on the analytical balance inside the hood and tare it.

  • Transfer and Weigh: Carefully transfer the desired amount of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride to the weigh boat.

  • Dissolution: Add the weighed solid slowly and carefully to your chosen solvent in the reaction vessel. Do not add solvent directly to the weigh boat.

Step 3: Post-Handling Decontamination and Cleanup

  • Decontaminate Tools: Thoroughly clean the spatula and any other reusable equipment that came into contact with the chemical.

  • Clean Work Surface: Wipe down the surface of the fume hood with an appropriate solvent or cleaning solution.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves. Then, remove the face shield, apron, and lab coat. Finally, remove the inner gloves.

  • Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water[7][13]. Do not eat, drink, or smoke in the laboratory area[14].

Emergency Procedures and Disposal

Spill Response:

  • Minor Spill (inside fume hood): Absorb the spill with an inert, non-combustible material like sand or vermiculite. Carefully sweep up the absorbed material, place it in a sealed, labeled container, and dispose of it as hazardous waste[15].

  • Major Spill (outside fume hood): Evacuate the immediate area and alert your institution's emergency response team or Environmental Health & Safety (EHS) office. Prevent entry to the area[1][14].

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][8][13].

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[7][8].

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[16][17].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4][18].

Disposal Plan: All waste materials, including contaminated consumables (gloves, weigh boats, paper towels) and excess chemical, must be disposed of as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Label the container with the full chemical name: "Hazardous Waste: 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride".

  • Follow all local, state, and federal regulations for chemical waste disposal. Consult your institution's EHS office for specific procedures[7][8].

Workflow Visualization

The following diagram illustrates the critical path for safely handling 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride, emphasizing the integration of safety checks at each stage.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal A 1. Verify Fume Hood & Emergency Equipment B 2. Assemble All Necessary Materials A->B C 3. Don Full PPE (Coat, Goggles, Shield, Double Gloves) B->C D 4. Carefully Weigh Solid Compound C->D E 5. Prepare Solution D->E F 6. Perform Experiment E->F G 7. Decontaminate Tools & Workspace F->G H 8. Segregate & Seal Hazardous Waste G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J Emergency Emergency Event (Spill / Exposure) FirstAid Execute First Aid Protocol & Seek Medical Attention Emergency->FirstAid

Caption: Safe handling workflow for 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • Antibodies. (n.d.). 1-(2-Aminoethyl)piperidine Safety Data Sheet.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • Amines.co. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • European Chemicals Agency. (n.d.). 2-[(piperidin-4-yl)amino]acetic acid dihydrochloride — Chemical Substance Information.
  • Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
  • International Labour Organization. (n.d.). ICSC 0317 - PIPERIDINE.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • DPHHS. (n.d.). Personal Protective Equipment for Chlor-Alkali Chemicals.
  • MilliporeSigma. (2025, September 22). Safety Data Sheet.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • FUJIFILM Wako Chemicals. (2024, September 12). SAFETY DATA SHEET - Piperidine.
  • Apollo Scientific. (2023, July 6). Safety Data Sheet: Piperidine-4-carboxylic acid.
  • Jubilant Ingrevia. (n.d.). Piperidine Safety Data Sheet.
  • TCI Chemicals. (2025, October 27). SAFETY DATA SHEET - 1-(2-Aminoethyl)piperidine.
  • KISHIDA CHEMICAL CO., LTD. (2023, December 19). Safety Data Sheet: (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - Piperidine, hydrochloride.
  • Sisco Research Laboratories Pvt. Ltd. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • aapptec. (n.d.). Safety Data Sheet: 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.